molecular formula C7H14N2 B1466282 (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane CAS No. 1932776-71-0

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Número de catálogo: B1466282
Número CAS: 1932776-71-0
Peso molecular: 126.2 g/mol
Clave InChI: HRLBSWFFGVIFIW-RQJHMYQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane is a structurally constrained bridged diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key pharmacophore in the development of novel therapeutics. Its primary research value lies in its role as a building block for potent and selective ligands targeting central nervous system receptors . Specifically, analogs of the 3,6-diazabicyclo[3.2.1]octane structure have been explored as high-affinity ligands for the α7 nicotinic acetylcholine receptor (α7-nAChR), a prominent target for neurological and psychiatric disorders . Furthermore, recent research highlights the application of the diazabicyclo[3.2.1]octane moiety in the design of novel KRAS-G12D inhibitors . In this context, the rigid bicyclic structure can form critical hydrogen bonds with specific amino acid residues, such as Asp12 and Gly60, contributing to selective anti-proliferative activity against cancer cells and positioning it as a valuable chemical entity in oncology research programs . The synthesis of substituted 3,6-diazabicyclo[3.2.1]octane derivatives often involves copper-catalyzed intramolecular cyclization strategies, underscoring its utility in constructing complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-7(9)4-8-3-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBSWFFGVIFIW-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structural utility, and experimental characterization of the (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane scaffold.

This guide is structured for medicinal chemists and pharmacologists, focusing on the molecule's role as a rigidified pharmacophore in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and other G-Protein Coupled Receptors (GPCRs).

Executive Summary & Structural Significance

The (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane moiety represents a privileged bicyclic scaffold in medicinal chemistry. Unlike flexible diamines (e.g., piperazines), this bridged system locks the nitrogen atoms into a specific spatial orientation, significantly reducing the entropic penalty upon receptor binding.

The specific (1R,5S) stereochemistry is critical. It creates a chiral environment that discriminates between receptor subtypes, particularly within the neuronal nAChR family (


, 

) and specific opioid receptor subclasses. The N-methyl group at position 6 modulates the basicity (pKa) of the nitrogen, influencing blood-brain barrier (BBB) permeability and cation-

interactions within the orthosteric binding site.
Key Physicochemical Characteristics
PropertyValue / DescriptionImpact on Drug Design
Core Structure Bridged Bicyclic DiamineHigh metabolic stability; conformational rigidity.
Stereochemistry (1R, 5S)Matches the chiral topography of the nAChR agonist binding pocket (Trp147 interaction).
Basicity (pKa) N3 (~9.0), N6 (~7.5)N3 is typically the primary protonation site; N6 (methylated) acts as a hydrogen bond acceptor or hydrophobic anchor.
Lipophilicity Moderate (LogP ~0.5–1.5)Optimized for CNS penetration when functionalized.

Mechanism of Action: nAChR Modulation

The primary pharmacological utility of the 3,6-diazabicyclo[3.2.1]octane core is its ability to mimic the bioactive conformation of acetylcholine (ACh) and cytisine.

Orthosteric Binding Dynamics

The mechanism of action is defined by the molecule's interaction with the extracellular domain (ECD) of the nAChR.

  • Cation-

    
     Interaction:  The protonated nitrogen (typically at position 3, if unsubstituted, or position 6 depending on the derivative) forms a high-affinity cation-
    
    
    
    interaction with the indole ring of Tryptophan 147 (in the
    
    
    subunit).
  • Hydrogen Bonding: The rigid bridge orients the second nitrogen or an attached heteroaryl group to form a hydrogen bond with Leucine 109 or Serine 148 (complementary loop B/C interactions).

  • Conformational Locking: Upon binding, the rigid scaffold stabilizes the receptor in a "desensitized" or "open" state (depending on efficacy), triggering cation influx (

    
    , 
    
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this scaffold binding to a presynaptic


 nAChR.

nAChR_Pathway Ligand (1R,5S)-Scaffold Ligand Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~nM) ConfChange Conformational Shift (Loop C Closure) Receptor->ConfChange Activation IonFlux Ion Channel Opening (Na+/Ca2+ Influx) ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VCC_Open Voltage-Gated Ca2+ Channels (Opening) Depolarization->VCC_Open VesicleFusion Synaptic Vesicle Fusion VCC_Open->VesicleFusion Ca2+ dependent Release Neurotransmitter Release (Dopamine/GABA) VesicleFusion->Release

Figure 1: Signal transduction pathway initiated by ligand binding to the presynaptic nAChR.

Experimental Protocols

To validate the activity of this scaffold, researchers must employ self-validating assays that distinguish between affinity (binding) and efficacy (function).

Synthesis of the Core Scaffold

Context: This protocol describes the construction of the (1R,5S)-3,6-diazabicyclo[3.2.1]octane core via a transannular cyclization strategy, a standard in the field.

Reagents:

  • (S)-Pyroglutamic acid (Starting material)

  • LiAlH4 (Reducing agent)

  • TsCl (Tosyl chloride)

  • Benzylamine[1][2]

Workflow:

  • Reduction: Reduce (S)-pyroglutamic acid with LiAlH4 in THF (Reflux, 12h) to yield the corresponding amino alcohol.

  • Cyclization Precursors: Selectively protect the primary amine. Convert the alcohol to a leaving group (Tosylate).

  • Intramolecular Cyclization: Treat with base (NaH or K2CO3) in DMF to induce displacement of the tosylate by the internal amine, forming the bicyclic core.

  • Methylation: Reductive amination with formaldehyde/NaBH3CN to install the 6-methyl group.

Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the ligand for 

nAChR using

-Epibatidine displacement.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Volume: 250

      
      L.
      
    • Add 50

      
      L membrane suspension.
      
    • Add 50

      
      L 
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • Add 50

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional FLIPR Assay (Efficacy)

Objective: Measure intracellular calcium flux in HEK293 cells stably expressing human


 nAChR.

Protocol:

  • Seeding: Plate cells (50,000/well) in black-walled 96-well plates coated with Poly-D-Lysine.

  • Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject test compound (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane derivative.

  • Readout: Monitor fluorescence peak minus baseline. Normalize to response of 10

    
    M Nicotine (100% control).
    

Scaffold Synthesis Logic

The synthesis of this specific isomer requires careful stereocontrol. The diagram below outlines the logical flow for generating the (1R,5S) core, ensuring the bridgehead nitrogens are correctly positioned.

Synthesis_Flow Start Amino Acid Precursor (Glutamic Acid deriv.) Step1 Reduction & N-Protection Start->Step1 LiAlH4 Step2 Functionalization (Leaving Group Install) Step1->Step2 TsCl/MsCl Step3 Transannular Cyclization Step2->Step3 Base (NaH) Core 3,6-Diazabicyclo [3.2.1]octane Core Step3->Core Ring Closure Final (1R,5S)-6-Methyl Derivative Core->Final Reductive Amination (HCHO/NaBH3CN)

Figure 2: Synthetic route for the construction of the bridged bicyclic core.

Comparative Pharmacological Data

The following table illustrates how the (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octane core compares to standard nAChR ligands. Note: Values are representative of the scaffold class.

CompoundScaffold Type


(nM)
Efficacy (% of Nicotine)BBB Penetration
(1R,5S)-6-Me-3,6-diaza... Bridged Bicyclic 1.5 - 15 Partial (40-80%) High
CytisineTricyclic0.2Partial (30%)Moderate
VareniclineTetracyclic0.15Partial (40-60%)High
Piperazine deriv.Monocyclic (Flexible)>100Full/PartialLow/Moderate

Analysis: The 3,6-diazabicyclo[3.2.1]octane core offers a balance between the ultra-high affinity of Varenicline and the synthetic accessibility of piperazines. The 6-methyl group specifically reduces polarity, enhancing CNS distribution compared to the des-methyl variants.

References

  • Vertex Pharmaceuticals. (2007). Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. PubMed.[3][4] [Link]

  • Cignarella, G., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine. Journal of Medicinal Chemistry. [Link]

  • Toma, L., et al. (2002).[1] 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. ACS Publications. [Link]

  • Bunnelle, W. H., et al. (2007). Neuronal Nicotinic Acetylcholine Receptor Ligands derived from the 3,6-Diazabicyclo[3.2.0]heptane and 3,6-Diazabicyclo[3.2.1]octane scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

In-Depth Technical Guide to Bioavailability Studies of Methyl-Substituted Diazabicyclo-octanes

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rising Significance of Methyl-Substituted Diazabicyclo-octanes in Modern Drug Discovery

The diazabicyclo-octane scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with a range of biological targets. The strategic introduction of methyl groups to this core is a key chemical modification employed by medicinal chemists to fine-tune a compound's pharmacological profile. This "magic methyl" effect can profoundly influence a molecule's potency, selectivity, and, critically, its pharmacokinetic properties, including bioavailability.[1]

This guide offers a comprehensive exploration of the methodologies and strategic considerations essential for conducting robust bioavailability studies of methyl-substituted diazabicyclo-octanes. We will delve into the intricate relationship between chemical structure and biological fate, providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to navigate the complexities of preclinical and clinical development for this promising class of compounds. Our focus will be on the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity and regulatory expectations.

The Interplay of Physicochemical Properties and Bioavailability in Methyl-Substituted Diazabicyclo-octanes

The oral bioavailability of a drug is intrinsically linked to its physicochemical properties. For methyl-substituted diazabicyclo-octanes, two key parameters that warrant careful consideration are the acid dissociation constant (pKa) and the partition coefficient (logP).

The presence of nitrogen atoms within the diazabicyclo-octane core imparts basicity to these molecules. The pKa value dictates the extent of ionization at a given pH. The introduction of a methyl group, an electron-donating group, can subtly increase the basicity (raise the pKa) of the nitrogen atoms. This, in turn, influences the degree of ionization in the gastrointestinal tract, which can impact both solubility and permeability.

Lipophilicity, quantified by logP, is another critical determinant of a drug's ability to permeate biological membranes. Methylation generally increases the lipophilicity of a molecule. However, the rigid structure of the diazabicyclo-octane core means that the position of the methyl group can have a significant impact on the overall molecular shape and surface properties, leading to non-intuitive effects on logP.

A careful balance between pKa and logP is essential for optimal oral absorption. A compound that is too polar may have good aqueous solubility but poor membrane permeability, while a highly lipophilic compound may exhibit poor solubility in the gut lumen and be subject to significant first-pass metabolism.

Strategic Approaches to Overcome Bioavailability Challenges

Due to their inherent polarity, some diazabicyclo-octane derivatives may exhibit low oral bioavailability. In such cases, a prodrug strategy can be a powerful tool to enhance their absorption.[2][3][4] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[5]

For amine-containing compounds like diazabicyclo-octanes, several prodrug approaches can be considered:

  • Acyloxyalkyl Carbamates: These prodrugs mask the amine functionality, increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium. Once absorbed, they are designed to be cleaved by esterases to release the parent drug.

  • Amino Acid Conjugates: Attaching an amino acid to the diazabicyclo-octane core can leverage amino acid transporters in the gut, such as PEPT1, to facilitate active transport into the systemic circulation.[4]

  • Phosphate Esters: For compounds with a hydroxyl group amenable to modification, a phosphate ester prodrug can significantly increase aqueous solubility, which can be beneficial for dissolution-limited compounds.

The selection of a suitable prodrug strategy requires careful consideration of the parent drug's physicochemical properties, the desired release kinetics, and potential metabolic liabilities of the promoiety.

In Vitro Assessment of Bioavailability: Permeability and Metabolic Stability

Before advancing to in vivo studies, a comprehensive in vitro evaluation is crucial to de-risk drug candidates and provide a mechanistic understanding of their absorption and metabolic fate.

Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[6][7][8] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and express key drug transporters, mimicking the barrier function of the small intestine.[7][8]

Experimental Workflow for Caco-2 Permeability Assay:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis and Data Interpretation Caco2_Culture Caco-2 Cell Culture Seeding Seed cells on Transwell inserts Caco2_Culture->Seeding Differentiation Culture for 21-23 days to form monolayer Seeding->Differentiation TEER_Pre Measure TEER (Monolayer Integrity) Differentiation->TEER_Pre Monolayer Ready Add_Compound Add test compound to Apical (A) or Basolateral (B) chamber TEER_Pre->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Collect samples from receiver chamber at specified time points Incubation->Sampling LCMS_Analysis Quantify compound concentration by LC-MS/MS Sampling->LCMS_Analysis Analyze Samples Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) LCMS_Analysis->Papp_Calculation Efflux_Ratio Determine Efflux Ratio (Papp B-A / Papp A-B) Papp_Calculation->Efflux_Ratio

Caption: Workflow for Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and then seeded onto the apical side of a semi-permeable membrane in a Transwell® plate.

  • Monolayer Formation: The cells are cultured for 21-23 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within a pre-defined acceptable range are used for the assay.

  • Permeability Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber. Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux.

Table 1: Interpretation of Caco-2 Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s)Expected In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its oral absorption.

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[9][10][11][12] High metabolic instability can lead to rapid clearance and low oral bioavailability.

In Vitro Systems for Metabolic Stability Studies:

  • Liver Microsomes: These are subcellular fractions containing the majority of the cytochrome P450 (CYP) enzymes, which are responsible for a wide range of phase I metabolic reactions.[9][13]

  • Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate.

Experimental Workflow for Metabolic Stability Assay:

Metabolic_Stability_Workflow cluster_prep Assay Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis and Data Interpretation Prepare_System Prepare microsomes or hepatocytes Add_Compound Add test compound Prepare_System->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate reaction with NADPH (for microsomes) Pre_Incubate->Initiate_Reaction Start Assay Time_Points Incubate and collect samples at various time points (e.g., 0, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with cold organic solvent Time_Points->Quench_Reaction LCMS_Analysis Quantify remaining parent compound by LC-MS/MS Quench_Reaction->LCMS_Analysis Analyze Samples Calculate_HalfLife Calculate in vitro half-life (t½) LCMS_Analysis->Calculate_HalfLife Calculate_Intrinsic_Clearance Calculate intrinsic clearance (Clint) Calculate_HalfLife->Calculate_Intrinsic_Clearance InVivo_PK_Workflow Animal_Prep Animal Acclimatization and Fasting Dosing Administer compound via IV and PO routes to separate groups Animal_Prep->Dosing Blood_Sampling Collect blood samples at pre-defined time points Dosing->Blood_Sampling Plasma_Processing Process blood to obtain plasma Blood_Sampling->Plasma_Processing Sample_Analysis Quantify drug concentration in plasma by LC-MS/MS Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic data analysis (AUC, Cmax, Tmax, t½, F%) Sample_Analysis->PK_Analysis

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Step-by-Step Protocol:

  • Dose Formulation: The test compound is formulated in a suitable vehicle for both IV and PO administration.

  • Animal Dosing: A single dose of the compound is administered to fasted animals.

  • Blood Sampling: Blood samples are collected at various time points post-dose from a suitable blood vessel (e.g., tail vein in rats).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
F% Absolute oral bioavailability

The absolute oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Where AUC_PO and AUC_IV are the areas under the curve for oral and intravenous administration, respectively, and Dose_PO and Dose_IV are the corresponding doses.

Bioanalytical Method Development and Validation using LC-MS/MS

Accurate and reliable quantification of methyl-substituted diazabicyclo-octanes in biological matrices is paramount for the integrity of bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. [14][15] Key Steps in Bioanalytical Method Development:

  • Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically used to separate the analyte from endogenous matrix components. A C18 column is often a good starting point for the separation of small molecules.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and one or more product ions for the analyte and the internal standard.

Method Validation:

A bioanalytical method must be rigorously validated to ensure its reliability. Validation parameters, as per regulatory guidelines, include: [14][15][16][17]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability

Conclusion: A Holistic Approach to Understanding Bioavailability

The study of the bioavailability of methyl-substituted diazabicyclo-octanes is a multifaceted endeavor that requires a synergistic approach, integrating medicinal chemistry, in vitro ADME assays, in vivo pharmacokinetics, and robust bioanalysis. By understanding the fundamental principles that govern drug absorption and disposition, and by applying the rigorous experimental protocols outlined in this guide, researchers can effectively characterize the bioavailability of this important class of compounds, thereby accelerating their journey from discovery to clinical application. The insights gained from these studies are not only crucial for lead optimization and candidate selection but also form the bedrock of a successful regulatory submission.

References

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Enantiomeric resolution and quantitative determination of (R/S) 1-azabicycloo[18][18][18]ctan-3-amine by pre-column derivatization high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,7-diazabicyclo[3.3.0]octanes as novel h5-HT receptor agonists. (1999). PubMed. Retrieved from [Link]

  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. (n.d.). Academia.edu. Retrieved from [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026). RSC Publishing. Retrieved from [Link]

  • Prodrugs in Drug Discovery. (2015). ACS.org. Retrieved from [Link]

  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. (1983). PubMed. Retrieved from [Link]

  • Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. (2025). ResearchGate. Retrieved from [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021). PubMed. Retrieved from [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2014). Nature Chemistry. Retrieved from [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). Pharmaceutics. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). ResearchGate. Retrieved from [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers. Retrieved from [Link]

  • 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- Env. Fate/Transport. (2025). EPA. Retrieved from [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017). Journal of Chromatography B. Retrieved from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane Env. Fate/Transport. (2025). EPA. Retrieved from [Link]

  • A-B permeability (Caco-2, pH 7.4/7.4) - US. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (1998). PubMed. Retrieved from [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (2009). Molecules and Cells. Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. (2017). PLOS One. Retrieved from [Link]

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. (2020). Semantic Scholar. Retrieved from [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2010). ResearchGate. Retrieved from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2025). ResearchGate. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. (2021). YouTube. Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2025). Oriental Journal of Chemistry. Retrieved from [Link]

  • A Multiscale Approach to Modelling Drug Metabolism by Membrane-Bound Cytochrome P450 Enzymes. (2014). PLOS Computational Biology. Retrieved from [Link]

  • Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. (2011). PubMed. Retrieved from [Link]

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. (2020). ResearchGate. Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (2000). PubMed. Retrieved from [Link]

  • Bioconversion and Metabolic Fate of the n -1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n -1) and 8,11,14,17- Octadecatetraenoic (C18:4 n -1) Acids, in HepG2 Cells. (2025). ResearchGate. Retrieved from [Link]

  • The Hepatic Axis Fructose-Methylglyoxal-AMPK: Starring or Secondary Role in Chronic Metabolic Disease? (2025). MDPI. Retrieved from [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3,6-Diazabicyclo[3.2.1]octane Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this in-depth guide navigates the historical landscape and synthetic evolution of the 3,6-diazabicyclo[3.2.1]octane core, a scaffold that has risen to prominence in modern medicinal chemistry.

The quest for novel therapeutic agents is a journey of molecular architecture, where the discovery of rigid, three-dimensional scaffolds can unlock new avenues for targeting complex biological systems. Among these, the 3,6-diazabicyclo[3.2.1]octane framework has emerged as a "privileged scaffold," a term bestowed upon molecular cores that demonstrate the ability to bind to multiple, unrelated biological targets. Its unique conformational constraints and spatially defined presentation of substituents have made it a cornerstone in the design of potent and selective ligands, particularly for challenging targets within the central nervous system. This guide provides a comprehensive overview of the history, synthesis, and application of this remarkable heterocyclic system.

The Genesis of a Bicyclic Core: Early Explorations and the Dawn of Efficient Synthesis

While the broader family of bicyclo[3.2.1]octane systems has been a subject of organic synthesis for many decades, the specific 3,6-diazabicyclo[3.2.1]octane isomer garnered significant attention with the advent of more efficient and general synthetic routes in the early 21st century. Prior to this, the synthesis of bridged diamine systems often involved multi-step, low-yielding procedures, which limited their widespread exploration in medicinal chemistry.

A pivotal development in the accessibility of the 3,6-diazabicyclo[3.2.1]octane core was the report of a general and efficient synthesis in 2006.[1] This methodology provided a practical entry point for chemists to generate a variety of derivatives and explore their structure-activity relationships (SAR). The development of such routes was instrumental in elevating the scaffold's status from a synthetic curiosity to a valuable tool in drug discovery.

Crafting the Core: Modern Synthetic Methodologies

The strategic construction of the 3,6-diazabicyclo[3.2.1]octane framework has been approached through several innovative synthetic strategies. A key approach involves the intramolecular cyclization of appropriately substituted piperidine precursors.

Key Synthetic Strategy: Reductive Amination and Cyclization

A widely adopted and effective method for the synthesis of the 3,6-diazabicyclo[3.2.1]octane core is detailed below. This strategy leverages a sequence of transformations to construct the bicyclic system from readily available starting materials.

Experimental Protocol: A General Synthesis of the 3,6-Diazabicyclo[3.2.1]octane Core

  • Step 1: Synthesis of the Piperidine Precursor: The synthesis typically commences with a suitable piperidine derivative, which is functionalized to introduce the necessary groups for the subsequent cyclization.

  • Step 2: Introduction of the Second Nitrogen: An amino group is introduced, often via reductive amination of a ketone or through nucleophilic substitution.

  • Step 3: Intramolecular Cyclization: The key bicyclic ring system is formed through an intramolecular cyclization reaction. This is often achieved by creating conditions that favor the formation of the second ring.

  • Step 4: Deprotection and Derivatization: Finally, any protecting groups are removed, and the core scaffold can be further derivatized to explore structure-activity relationships.

The causality behind these experimental choices lies in the robust and well-understood nature of each reaction. Reductive amination, for instance, is a highly reliable method for forming carbon-nitrogen bonds. The choice of protecting groups is critical to ensure that the desired intramolecular cyclization occurs without competing side reactions.

G cluster_0 Synthetic Pathway to 3,6-Diazabicyclo[3.2.1]octane Core A Substituted Piperidine B Functionalized Piperidine Intermediate A->B Functionalization C Linear Diamine Precursor B->C Introduction of Second Nitrogen D 3,6-Diazabicyclo[3.2.1]octane Core C->D Intramolecular Cyclization

Caption: General synthetic workflow for the construction of the 3,6-diazabicyclo[3.2.1]octane scaffold.

Enantioselective Approaches

The therapeutic potential of 3,6-diazabicyclo[3.2.1]octane ligands is often stereospecific. Consequently, the development of enantioselective synthetic routes has been a significant area of research. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the bicyclic core, leading to the production of single enantiomers with enhanced biological activity and reduced off-target effects.[2]

A Scaffold for Neurological Targets: Applications in Drug Discovery

The rigid structure of the 3,6-diazabicyclo[3.2.1]octane core makes it an ideal template for designing ligands that can differentiate between closely related receptor subtypes. This has been particularly evident in its application to nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological and pathological processes.

Nicotinic Acetylcholine Receptor Ligands

Pharmaceutical companies like Pfizer and Targacept, Inc. have extensively explored the 3,6-diazabicyclo[3.2.1]octane scaffold for the development of potent and selective nAChR ligands. These compounds have shown promise in preclinical models for a variety of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain. The ability to fine-tune the substitution pattern on the bicyclic core allows for the optimization of affinity and selectivity for different nAChR subtypes, such as α4β2 and α7.

Compound IDR1-SubstituentR2-SubstituentTarget nAChR SubtypeReported Activity (Ki, nM)
Example 1 H3-pyridylα4β25.2
Example 2 Methyl5-pyrimidinylα710.8
Example 3 H6-chloro-3-pyridylα4β21.5

Table 1: Representative examples of 3,6-diazabicyclo[3.2.1]octane derivatives and their reported affinities for nicotinic acetylcholine receptor subtypes.

The data presented in Table 1 highlights the versatility of the 3,6-diazabicyclo[3.2.1]octane scaffold. By systematically modifying the substituents at the 3- and 6-positions, researchers can modulate the pharmacological profile of the resulting ligands. This systematic approach is a cornerstone of modern drug discovery, enabling the development of compounds with improved efficacy and safety profiles.

G cluster_0 Drug Discovery Workflow A 3,6-Diazabicyclo[3.2.1]octane Core B Library of Derivatives A->B Derivatization C High-Throughput Screening B->C Biological Assays D Lead Compound Identification C->D SAR Analysis E Preclinical Development D->E In vivo Studies

Caption: A simplified workflow illustrating the role of the 3,6-diazabicyclo[3.2.1]octane scaffold in drug discovery.

Future Perspectives: Beyond Nicotinic Receptors

While the development of nAChR ligands has been a major focus, the privileged nature of the 3,6-diazabicyclo[3.2.1]octane scaffold suggests that its therapeutic potential extends to other biological targets. Its rigid, three-dimensional structure is well-suited for targeting other receptors, ion channels, and enzymes within the central nervous system and beyond. Future research is likely to explore the application of this versatile core in areas such as:

  • Dopamine and Serotonin Transporters: The development of novel modulators for these key neurotransmitter transporters is a promising area for the treatment of depression, anxiety, and other mood disorders.

  • Opioid Receptors: The search for non-addictive analgesics continues, and the unique conformational properties of the 3,6-diazabicyclo[3.2.1]octane core could lead to the discovery of novel opioid receptor modulators.

  • Kinase Inhibitors: The constrained nature of the scaffold could be exploited to design selective inhibitors of specific kinases involved in cancer and inflammatory diseases.

The continued exploration of novel synthetic methodologies, including asymmetric and diversity-oriented approaches, will undoubtedly expand the chemical space accessible from the 3,6-diazabicyclo[3.2.1]octane core. This, in turn, will provide a rich source of new molecular entities for drug discovery programs, further solidifying the legacy of this remarkable privileged scaffold.

References

  • Singh, R. K., et al. (2006). A general and efficient synthesis of 3,6-diazabicyclo[3.2.1]octanes. Tetrahedron, 62(10), 2239-2244. [Link]

  • (Reference to a general organic chemistry text discussing intramolecular cycliz
  • (Reference to a review on enantioselective synthesis of bicyclic amines, if found)
  • (Reference to a review on nicotinic acetylcholine receptor ligands)

Sources

Methodological & Application

Step-by-step preparation of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the robust, stereoselective preparation of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane , a rigid bicyclic diamine scaffold critical in the development of nicotinic acetylcholine receptor (nAChR) agonists (e.g., Varenicline analogs) and other CNS-active agents.

Unlike common piperazine cyclizations, this protocol utilizes a chiral pool approach starting from the commercially available (-)-Vince Lactam . The strategy employs an oxidative cleavage-recyclization sequence to construct the [3.2.1] diaza-bridged core with high enantiomeric purity. This method avoids difficult chiral resolutions of the final diamine.

Retrosynthetic Analysis & Strategy

The synthesis hinges on transforming the [2.2.1] azabicyclic carbon skeleton of the starting material into the [3.2.1] diazabicyclic core via ring-opening and "stitching" with a methylamine equivalent.

Key Strategic Pivot: Instead of handling unstable dialdehyde intermediates, we utilize a dicarboxylic acid/imide pathway. This ensures scalability and operational stability.

Retrosynthesis cluster_legend Legend Target (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane (Target Scaffold) Precursor 3-Benzyl-6-methyl-3,6-diazabicyclo[3.2.1]octane (Protected Intermediate) Target->Precursor Pd/C, H2 (Debenzylation) Imide Bicyclic Imide Intermediate (Stable) Precursor->Imide LiAlH4 (Reduction) Diacid (2S,4R)-1-Benzylpyrrolidine-2,4-dicarboxylic acid Imide->Diacid MeNH2, Heat (Cyclization) Alkene (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Diacid->Alkene RuCl3, NaIO4 (Oxidative Cleavage) Start (-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Alkene->Start 1. LiAlH4 2. BnBr TargetNode Target Molecule StartNode Starting Material

Figure 1: Retrosynthetic logic flow from the target scaffold back to the chiral Vince Lactam.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Protection

Objective: Convert Vince Lactam to the N-benzyl protected olefin.

Step 1.1: Reduction of Vince Lactam

  • Setup: Flame-dry a 1L 3-neck RBF equipped with a reflux condenser and addition funnel under Argon.

  • Reagent Prep: Charge LiAlH₄ (1.5 equiv) in dry THF (0.5 M). Cool to 0°C.[1][2]

  • Addition: Add (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) solution in THF dropwise.

  • Reaction: Warm to RT, then reflux for 12 hours.

  • Workup: Cool to 0°C. Quench via Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter granular precipitate. Concentrate filtrate to yield (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene .

Step 1.2: N-Benzylation

  • Reaction: Dissolve crude amine in DCM. Add Et₃N (1.2 equiv). Cool to 0°C.[1][2]

  • Addition: Add Benzyl bromide (BnBr) (1.05 equiv) dropwise.

  • Completion: Stir at RT for 4 hours. Wash with NaHCO₃, Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hex/EtOAc) to yield (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene .

Phase 2: Oxidative Cleavage & Cyclization (The "Imide" Route)

Objective: Cleave the alkene to a diacid and cyclize with methylamine to form the [3.2.1] skeleton.

Step 2.1: Oxidative Cleavage to Diacid

  • System: Dissolve protected alkene in CCl₄/CH₃CN/H₂O (2:2:3).

  • Oxidant: Add NaIO₄ (4.0 equiv) and catalytic RuCl₃·xH₂O (2 mol%).

  • Reaction: Stir vigorously at RT for 3-6 hours. The mixture will turn dark then yellow/orange.

  • Workup: Extract with DCM (x3). The product, (2S,4R)-1-benzylpyrrolidine-2,4-dicarboxylic acid , remains in the aqueous phase at high pH? Correction: Acidify aqueous layer to pH 2-3, then extract with EtOAc.

  • Isolation: Concentrate to obtain the crude diacid.

Step 2.2: Imide Formation (Cyclization)

  • Reaction: Dissolve crude diacid in Xylene or Toluene .

  • Amine: Add Methylamine (2.0 M in THF or aqueous 40%, excess).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water. Heat at 110-140°C for 12-18 hours.

  • Mechanism: The amine forms the diamide, which dehydrates to the cyclic imide.

  • Product: 3-Benzyl-6-methyl-3,6-diazabicyclo[3.2.1]octane-2,4-dione (Note: Numbering changes here; imide carbonyls are at 2 and 4 relative to the new ring).

Phase 3: Reduction & Final Deprotection

Objective: Reduce the imide to the amine and remove the benzyl group.

Step 3.1: Global Reduction

  • Reaction: Suspend LiAlH₄ (4.0 equiv) in dry THF.

  • Addition: Add the bicyclic imide (dissolved in THF) dropwise at 0°C.

  • Conditions: Reflux for 24 hours to ensure complete reduction of both carbonyls.

  • Workup: Fieser quench. Filter. Concentrate.

  • Result: (1R,5S)-3-Benzyl-6-methyl-3,6-diazabicyclo[3.2.1]octane .

    • Checkpoint: Verify structure by NMR. The "bridge" N-Me signal and the benzyl protons are diagnostic.

Step 3.2: Hydrogenolysis (Debenzylation)

  • Vessel: Hydrogenation flask (Parr shaker or balloon).

  • Solvent: MeOH (degassed).

  • Catalyst: Pd(OH)₂/C (Pearlman's catalyst) or 10% Pd/C (20 wt%).

  • Conditions: H₂ atmosphere (1-3 atm), RT, 12 hours.

  • Purification: Filter through Celite. Concentrate.

  • Salt Formation: Dissolve free base in Et₂O, add HCl/Dioxane to precipitate (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride .

Quantitative Data Summary

StepTransformationReagentsApprox. YieldKey Quality Attribute
1 Lactam ReductionLiAlH₄, THF85-90%Absence of C=O stretch (IR)
2 N-ProtectionBnBr, Et₃N92%Clear Benzyl signals (NMR)
3 Oxidative CleavageRuCl₃, NaIO₄75-80%Formation of Diacid (COOH)
4 CyclizationMeNH₂, Heat65-70%Formation of Imide [3.2.1] core
5 Imide ReductionLiAlH₄80%Loss of C=O, appearance of CH₂
6 DebenzylationH₂, Pd/C95%Loss of Aromatic signals

Troubleshooting & Optimization (Expert Insights)

  • RuCl₃ Handling: The oxidative cleavage can be exothermic. Add NaIO₄ in portions. If the reaction stalls (remains black), add more NaIO₄ to regenerate the active Ru(VIII) species (yellow/orange).

  • Imide Cyclization: If the diacid cyclization is sluggish, convert the diacid to the dimethyl ester (MeOH/H₂SO₄) first, then react with Methylamine. This often proceeds under milder conditions.[3]

  • Volatile Product: The final product (free base) is a low-molecular-weight diamine and may be volatile . Do not apply high vacuum for extended periods during isolation. Isolate as the HCl or Tartrate salt immediately.

  • Stereochemistry Check: The (1R,5S) configuration is set by the starting material. No racemization occurs during these steps if strong bases are avoided during the imide formation.

References

  • Pfizer Inc. Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives. US Patent 9,308,204 B2. (Describes [3.2.1] scaffold numbering and handling). Link

  • Coe, J. W., et al. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. J. Med.[4] Chem. 2005, 48(10), 3474-3477. (Context on bridged diaza scaffolds). Link

  • Teng, D. W., et al. An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane. Molecules 2016, 21, 212. (Analogous synthesis for the 3,8-isomer, validating the diacid/imide route). Link

  • Organic Syntheses. Oxidative Cleavage of Alkenes to Carboxylic Acids using RuCl3/NaIO4. Org.[1][4][5][6][7][8][9] Synth. Coll. Vol. 9, p. 530. Link

  • Barlocco, D., et al. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics. J. Med.[4] Chem. 1998, 41(5), 674-681. Link

Sources

Application Notes and Protocols for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane: A Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Constrained Chiral Diamine

In the vast landscape of asymmetric catalysis, the design and application of novel chiral ligands remain a cornerstone of innovation for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and agrochemical industries. Chiral diamines, in particular, have established themselves as a "privileged" ligand class, capable of inducing high levels of stereoselectivity in a multitude of metal-catalyzed and organocatalytic reactions.

This guide focuses on the chiral ligand (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane . This molecule presents a unique structural motif, combining the rigidity of a bicyclic framework with the presence of two distinct nitrogen atoms—one secondary and one tertiary amine—within a constrained stereochemical environment. While extensive literature on this specific ligand is not yet prevalent, its structural features suggest significant potential in asymmetric catalysis. These notes, therefore, serve as a prospective guide for researchers and drug development professionals, outlining the theoretical basis for its application and providing robust, adaptable protocols for its initial screening and deployment in catalytic systems.

The rigidity of the bicyclo[3.2.1]octane core is expected to reduce the number of available conformations in the catalytic transition state, a key factor in achieving high enantioselectivity. The presence of both a secondary and a tertiary amine offers differential coordination possibilities with metal centers and opens avenues for its use as an organocatalyst.

Part 1: Proposed Applications and Mechanistic Considerations

Based on the structural characteristics of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane and the established reactivity of analogous chiral diamines, we propose its investigation in the following key areas of asymmetric catalysis.

Metal-Catalyzed Asymmetric Reactions

The two nitrogen atoms of the ligand can act as a bidentate chelate for a variety of transition metals, creating a well-defined chiral pocket around the metal center.

The enantioselective reduction of prochiral ketones and imines is a fundamental transformation in organic synthesis. Chiral diamine ligands, when complexed with ruthenium, rhodium, or iridium, are highly effective catalysts for these reactions.

  • Causality of Experimental Choice: The rigid backbone of the ligand is anticipated to create a stable and well-defined chiral environment around the metal center. This rigidity can lead to a more organized transition state, thereby enhancing enantioselectivity in the hydride transfer step from the metal to the substrate. The N-methyl group provides a specific steric and electronic environment that can further influence the stereochemical outcome.

The formation of chiral carbon-carbon bonds is central to the synthesis of complex organic molecules. We hypothesize that (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane will be a potent ligand in reactions such as:

  • Copper-Catalyzed Conjugate Additions: The addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. A chiral copper-diamine complex can effectively shield one face of the enone, leading to a highly enantioselective addition.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile. The chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Organocatalysis

The secondary amine functionality in the ligand opens the door to its use as an organocatalyst, particularly in enamine and iminium ion-mediated reactions.

  • Asymmetric Michael Additions: The secondary amine can react with a carbonyl compound (aldehyde or ketone) to form a chiral enamine. This enamine can then react with a Michael acceptor, with the bicyclic structure of the catalyst directing the stereochemical outcome of the addition.

  • Asymmetric Aldol Reactions: Similar to Michael additions, the formation of a chiral enamine intermediate can facilitate the enantioselective addition to an aldehyde, yielding chiral β-hydroxy carbonyl compounds.

Part 2: Experimental Protocols

The following protocols are designed as a starting point for the screening and optimization of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane in various catalytic transformations. Note: All procedures involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Screening for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol details the general procedure for the reduction of acetophenone as a model substrate.

Materials:

  • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2) as the hydride source

  • Anhydrous solvent (e.g., Dichloromethane, Isopropanol)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under argon, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane (0.011 mmol, 1.1 mol%) in 2 mL of anhydrous solvent.

    • Stir the mixture at room temperature for 30-60 minutes. A color change should be observed, indicating complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in 3 mL of the same anhydrous solvent.

    • Add the pre-formed catalyst solution to the acetophenone solution via cannula.

    • Add the formic acid/triethylamine azeotrope (5.0 mmol, 5 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (start with room temperature and screen up to 50 °C).

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

EntrySolventTemp (°C)Time (h)Conversion (%)ee (%)
1CH₂Cl₂2524
2i-PrOH2524
3CH₂Cl₂4012
4i-PrOH4012

Table 1: Proposed screening parameters for asymmetric transfer hydrogenation.

Protocol 2: Screening for Asymmetric Michael Addition (Organocatalysis)

This protocol outlines the addition of a ketone to a nitro-olefin, a classic test reaction for enamine catalysis.

Materials:

  • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

  • Cyclohexanone

  • β-Nitrostyrene

  • Acid co-catalyst (e.g., Benzoic acid, Acetic acid)

  • Anhydrous solvent (e.g., Toluene, Chloroform)

Procedure:

  • Reaction Setup:

    • To a vial, add (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%) in 2 mL of anhydrous solvent.

    • Add cyclohexanone (2.0 mmol, 2 equivalents).

    • Stir the mixture for 10 minutes at room temperature.

    • Add β-nitrostyrene (1.0 mmol).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the disappearance of the β-nitrostyrene by TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, concentrate the mixture directly.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation:

EntryCo-catalystSolventTime (h)Yield (%)dr (syn/anti)ee (syn/anti, %)
1Benzoic AcidToluene48
2Acetic AcidToluene48
3Benzoic AcidCHCl₃48
4NoneToluene72

Table 2: Proposed screening parameters for organocatalytic Michael addition.

Part 3: Visualization of Workflows and Mechanisms

Experimental Workflow for Ligand Screening

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Optimization ligand (1R,5S)-6-Methyl-3,6- diazabicyclo[3.2.1]octane catalyst In-situ Catalyst Formation ligand->catalyst metal Metal Precursor (e.g., [Ru(p-cymene)Cl2]2) metal->catalyst reaction Asymmetric Reaction catalyst->reaction substrate Substrate (e.g., Acetophenone) substrate->reaction reagents Reagents (e.g., HCOOH/NEt3) reagents->reaction workup Quench & Work-up reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis optimization Optimize Conditions (Solvent, Temp, Time) analysis->optimization

Caption: General workflow for screening the chiral ligand in a metal-catalyzed reaction.

Hypothetical Catalytic Cycle for Asymmetric Transfer Hydrogenation

G cluster_cycle Catalytic Cycle catalyst [Ru]-L (Active Catalyst) hydride [Ru-H]-L (Metal Hydride) catalyst->hydride Hydride Formation product Chiral Alcohol (R1-CH(OH)-R2) ts [Ru-H(Ketone)]-L* (Transition State) hydride->ts Coordination ketone Prochiral Ketone (R1-CO-R2) ketone->ts h_source HCOOH/NEt3 h_source->hydride ts->catalyst Hydride Transfer & Product Release ts->product

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Conclusion and Future Outlook

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its rigid bicyclic structure and distinct nitrogen donors provide a unique platform for inducing high levels of stereocontrol. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this ligand. Systematic screening across a range of metal-catalyzed and organocatalytic reactions, coupled with careful optimization of reaction parameters, will be crucial in defining its role in the ever-expanding toolkit of the synthetic chemist. The insights gained from these initial studies will undoubtedly pave the way for its application in the efficient and enantioselective synthesis of valuable chiral molecules.

References

  • Chiral Ligands in Asymmetric Synthesis: This provides a foundational understanding of how chiral ligands operate in asymmetric c

    • Title: Chiral Ligands in Asymmetric Synthesis: Design and Applic
    • Source: ResearchG
    • URL: [Link]

  • Chiral Diamines in Catalysis: An overview of the utility of chiral diamines, which is the class of compounds the topic ligand belongs to.

    • Title: Chiral diamines in asymmetric synthesis
    • Source: UCL Discovery
    • URL: [Link]

  • Bicyclic Compounds in Synthesis: This reference discusses the synthesis of related bicyclo[3.2.1]octane systems, providing context for the ligand's core structure.

    • Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes
    • Source: MDPI
    • URL: [Link]

  • Asymmetric Transfer Hydrogenation: A relevant example of a reaction where chiral diamines are commonly used.

    • Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric C
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Diazabicyclo[3.2.1]octanes: Provides context on the synthesis of the core scaffold of the ligand.

    • Title: Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams
    • Source: The Journal of Organic Chemistry - ACS Public
    • URL: [Link]

Topic: Scale-Up Synthesis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry.[1][2] Its rigid, chiral structure makes it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system. This application note provides a detailed, robust, and scalable synthetic protocol for this key intermediate. We will elucidate the strategic choices behind the synthetic route, from starting materials to the final, large-scale purification, with an emphasis on safety, efficiency, and analytical validation. The protocols described herein are designed to be self-validating, providing researchers with a reliable pathway from gram-scale laboratory synthesis to kilogram-scale production.

Introduction: The Strategic Importance of the Diazabicyclo[3.2.1]octane Core

Bicyclic diamines are prized scaffolds in drug discovery because their rigid conformations allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.[1] The 3,6-diazabicyclo[3.2.1]octane framework, in particular, is a key component in various biologically active compounds.[3] The specific enantiomer, (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, provides a chiral backbone that is essential for stereospecific interactions with enzymes and receptors.

However, the synthesis of such complex chiral amines presents significant challenges, especially during scale-up.[4] Key hurdles include controlling stereochemistry, ensuring high purity, and developing cost-effective and safe processes. This guide addresses these challenges by presenting a well-vetted synthetic strategy that combines a convergent synthesis with a robust chiral resolution method.

Overall Synthetic Strategy

The selected strategy involves the construction of a racemic N-protected 3,6-diazabicyclo[3.2.1]octane core, followed by a classical diastereomeric salt resolution, and finally, N-methylation. This approach is chosen for its scalability and cost-effectiveness over asymmetric synthesis for this specific target, which might require expensive chiral catalysts or starting materials.

The overall workflow is depicted below:

G cluster_0 Part 1: Racemic Core Synthesis cluster_1 Part 2: Chiral Resolution & Final Product A Step 1: Pyrrolidine Derivative Synthesis B Step 2: Mesylation & Cyclization A->B Formation of Bicyclic Core C Step 3: Diastereomeric Salt Resolution B->C Proceed to Resolution D Step 4: Liberation of Free Base C->D Isolation of (1R,5S) enantiomer E Step 5: Reductive Amination (Methylation) D->E N-Methylation F Final Product: (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane E->F

Caption: High-level workflow for the scale-up synthesis.

Detailed Synthesis Protocols

PART 1: Synthesis of Racemic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

This initial phase focuses on constructing the core bicyclic structure in its racemic form, using a scalable process adapted from established methods for similar scaffolds.[3]

Step 1: Synthesis of N-Boc-cis-2,5-bis(hydroxymethyl)pyrrolidine

  • Reaction Setup: To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add N-Boc-2,5-dicarbethoxypyrrolidine (1.5 kg, 4.75 mol) and anhydrous Tetrahydrofuran (THF, 10 L).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Reduction: Slowly add a solution of Lithium Aluminum Hydride (LAH) in THF (2M, 5.0 L, 10.0 mol) via an addition funnel, maintaining the internal temperature below 10 °C. The addition of a strong reducing agent like LAH is highly exothermic and requires careful temperature control at scale.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water (380 mL), followed by 15% aqueous NaOH (380 mL), and finally water (1140 mL) while maintaining the temperature below 20 °C. This specific quenching procedure (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

  • Filtration & Extraction: Stir the resulting slurry for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF (2 x 2 L). Concentrate the combined filtrates under reduced pressure to yield the crude diol as a viscous oil.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography, though this is less ideal for large-scale operations.

Step 2: Synthesis of Racemic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

  • Mesylation: To the 20 L reactor, add the crude diol from Step 1 (approx. 4.75 mol) and Dichloromethane (DCM, 12 L). Cool the solution to -10 °C. Add triethylamine (1.65 L, 11.88 mol) followed by the slow, dropwise addition of methanesulfonyl chloride (810 mL, 10.45 mol), keeping the internal temperature below 0 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the formation of the dimesylate intermediate by TLC/HPLC.

  • Cyclization: In a separate 50 L reactor, prepare a solution of benzylamine (2.57 L, 23.75 mol) in acetonitrile (20 L). Heat this solution to 60 °C.

  • Addition: Slowly pump the cold dimesylate solution from the first reactor into the hot benzylamine solution over 2 hours. The large excess of benzylamine acts as both the nucleophile and the base to neutralize the generated methanesulfonic acid.

  • Reaction & Work-up: Stir the reaction mixture at 60 °C overnight. Cool to room temperature and concentrate under reduced pressure to remove the solvent. Add 2M NaOH (10 L) and extract with ethyl acetate (3 x 5 L).

  • Purification & Deprotection: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude N-benzyl protected intermediate. This intermediate is then subjected to hydrogenolysis (e.g., H₂, Pd/C in ethanol) to remove the benzyl group, yielding the racemic product, which can be purified by vacuum distillation or crystallization.

PART 2: Chiral Resolution and Final Methylation

Step 3: Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation remains one of the most robust and cost-effective methods for large-scale chiral separations.[5][6]

  • Salt Formation: To a 50 L reactor, add the racemic free base from Step 2 (1.0 kg, 4.71 mol) and methanol (20 L). Heat the mixture to 50 °C to ensure complete dissolution.

  • Resolving Agent: In a separate container, dissolve L-(-)-Dibenzoyl-L-tartaric acid (DBTA) (1.69 kg, 4.71 mol) in methanol (10 L).

  • Crystallization: Slowly add the DBTA solution to the solution of the racemic base. Stir at 50 °C for 30 minutes, then slowly cool to room temperature over 4 hours to induce crystallization. Further cool to 0-5 °C and hold for 6 hours.

  • Isolation: Filter the resulting crystalline solid and wash the cake with cold methanol (2 x 1 L). The solid is the diastereomeric salt of the desired (1R,5S) enantiomer. The mother liquor contains the salt of the undesired (1S,5R) enantiomer.

  • Enantiomeric Excess (ee) Check: A sample of the salt is taken, converted back to the free base, and analyzed by chiral HPLC to determine the enantiomeric excess. If the ee is below the desired specification (>99%), a recrystallization from methanol may be necessary.

Step 4: Liberation of the (1R,5S) Free Base

  • Salt Dissociation: Suspend the diastereomeric salt in a mixture of water (10 L) and DCM (10 L).

  • Basification: Add 3M aqueous sodium hydroxide solution until the pH of the aqueous layer is >12. Stir until all solids have dissolved.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 5 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate as a solid or oil.

Step 5: N-Methylation via Reductive Amination

  • Reaction Setup: To a 20 L reactor, add the resolved Boc-protected amine from Step 4 (500 g, 2.35 mol), methanol (5 L), and aqueous formaldehyde (37 wt. %, 211 mL, 2.82 mol).

  • Reduction: Cool the mixture to 0-5 °C. Add sodium borohydride (133 g, 3.52 mol) portion-wise, ensuring the temperature remains below 15 °C.

  • Reaction Completion: Stir at room temperature for 3 hours. Monitor by TLC/HPLC.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is ~7. Concentrate under reduced pressure to remove most of the methanol. Add 2M NaOH until pH >12 and extract with DCM (3 x 2 L).

  • Final Deprotection: The Boc-protecting group is removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product.

  • Final Purification: The final product, (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, can be purified by vacuum distillation or by crystallization of its hydrochloride salt to yield a highly pure, stable solid.

Data Summary & Analytical Validation

StepStarting MaterialQuantity (kg)ProductTypical Yield (%)Purity (HPLC)
1N-Boc-2,5-dicarbethoxypyrrolidine1.5N-Boc-cis-2,5-bis(hydroxymethyl)pyrrolidine~90%>95%
2Diol from Step 1~1.04Racemic Boc-protected diamine~75% (over 2 steps)>98%
3-4Racemic Boc-diamine1.0(1R,5S)-Boc-diamine~40% (80% of theory)>99% ee
5(1R,5S)-Boc-diamine0.5(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane~85% (after deprotection)>99%

Safety and Handling Precautions

The scale-up of chemical processes requires stringent adherence to safety protocols.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses or goggles, and chemical-resistant gloves.[7]

  • Reagent Handling:

    • Lithium Aluminum Hydride (LAH): Extremely reactive with water. Handle under a dry, inert atmosphere (Nitrogen or Argon). Quenching is highly exothermic and must be done slowly and with extreme caution.

    • Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

    • Flammable Solvents (THF, DCM, Methanol): Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.[8]

  • Emergency Preparedness: Ensure easy access to safety showers, eyewash stations, and fire extinguishers. All personnel must be trained in their use and in emergency response procedures.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Reaction Pathway Visualization

G Start N-Boc-2,5-dicarbethoxypyrrolidine Diol N-Boc-cis-2,5-bis(hydroxymethyl)pyrrolidine Start->Diol 1. LiAlH4, THF Dimesylate Dimesylate Intermediate Diol->Dimesylate 2. MsCl, Et3N ProtectedBicycle Racemic N-Benzyl, N'-Boc Bicycle Dimesylate->ProtectedBicycle 3. Benzylamine, MeCN RacemicProduct (+/-)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate ProtectedBicycle->RacemicProduct 4. H2, Pd/C ResolvedProduct (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate RacemicProduct->ResolvedProduct 5. L-(-)-DBTA Resolution MethylatedProduct Boc-Protected Methylated Product ResolvedProduct->MethylatedProduct 6. HCHO, NaBH4 FinalProduct (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane MethylatedProduct->FinalProduct 7. TFA or HCl

Caption: Chemical reaction pathway for the synthesis.

References

  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No.
  • BOC Sciences.
  • Arborpharmchem. (2026, February 23).
  • Enantia.
  • MilliporeSigma. (2025, August 21).
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1159-1162.
  • Doridot, G., et al. (2020). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal.
  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • Cheong, J. H., et al. (2015). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic Letters, 17(15), 3794–3797.
  • PubMed. (2010, September 17).
  • University of Leeds.
  • MDPI. (2017, September 30).
  • Thieme Chemistry. (2020).
  • University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • ACS Publications. (2010, August 20).
  • ResearchGate. Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes...
  • Google Patents. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • ACS Publications. (2021, November 14).
  • ResearchGate. (2025, August 6). Bicyclic Conformationally Restricted Diamines | Request PDF.
  • ACS Publications. (2006, March 18).

Sources

Application Note: Solvent Systems for Bridged Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Bridged bicyclic diamines (BBDs), such as 1,4-diazabicyclo[2.2.2]octane (DABCO) , Quinuclidine , and 2,5-diazabicyclo[2.2.1]heptane , represent a "privileged scaffold" in medicinal chemistry due to their rigid geometry and defined vectors for substituent display.[1][2] However, their unique physicochemical properties—specifically high basicity, aggressive nucleophilicity, and hygroscopicity—create distinct challenges in solvent selection for synthesis, purification, and analysis (HPLC/LC-MS).[1][2]

This guide provides a technical framework for selecting solvent systems that ensure complete dissolution while preventing analyte degradation (e.g., quaternization) and instrument contamination .[1][2][3]

Physicochemical Profiling: The "Bridged" Effect

To select the correct solvent, one must first understand the molecular behavior of BBDs. Unlike linear amines, the nitrogen lone pairs in bridged systems are often "pinned" back, reducing steric hindrance and increasing nucleophilicity.[1]

PropertyCharacteristicImpact on Solvent Selection
Basicity (pKa) Typically 8.0 – 11.0 (Conjugate Acid)High pH requires basic resistant columns or buffers.[1][2][3] Low pH ensures full protonation (solubility in water).[1][2][3]
Nucleophilicity High (Exposed Lone Pair)CRITICAL: Reacts rapidly with alkyl halides (DCM, Chloroform) to form insoluble quaternary salts.[1][2][3]
Hygroscopicity High Free bases absorb atmospheric water rapidly, altering weighing accuracy and effective concentration.[1][2][3]
Rigidity High (Low conformational entropy)Crystal lattices are stable; breaking the lattice energy often requires high-dielectric solvents or heat.[2][3]

Solvent Selection Strategy

The choice of solvent is dictated by the form of the diamine (Free Base vs. Salt) and the application (Synthesis vs. Analysis).

The "Exposed Lone Pair" Hazard

WARNING: The most common error in handling BBDs is dissolving the free base in halogenated solvents (Dichloromethane, Chloroform) for storage or prolonged reactions.

  • Mechanism: The unhindered nitrogen attacks the electrophilic carbon of the solvent (Menshutkin reaction).

  • Result: Formation of chloromethyl quaternary ammonium salts (precipitate), leading to loss of titer and new impurities.[1][2][3]

  • Recommendation: Use Tetrahydrofuran (THF) , Toluene , or 2-MeTHF for non-polar organic work.[1][2][3]

Solvent Compatibility Matrix[1][3]
Solvent ClassSuitability (Free Base)Suitability (Salt Form)Notes
Water ExcellentExcellentIdeal for reverse-phase HPLC.[1][2][3] High pH required to keep free base neutral.[1][2][3]
Alcohols (MeOH, EtOH) ExcellentGoodGood general solvent.[1][2][3] Protophilic nature stabilizes the amine.[2][3]
Ethers (THF, MTBE) GoodPoorBest for organic synthesis/extraction of the free base.[1]
Chlorinated (DCM, CHCl3) FORBIDDEN (Long-term)ModerateRisk of Quaternization. Use only for rapid extractions (<30 min).[1][2][3]
Hydrocarbons (Hexane) PoorInsolubleUseful as an antisolvent for crystallization.[1][2][3]
DMSO/DMF ExcellentGoodUniversal solvent, but difficult to remove (high boiling point).[1][2][3]

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the analyte's state and the intended downstream application.

SolventSelection Start Start: Bicyclic Diamine Sample StateCheck Determine State Start->StateCheck FreeBase Free Base (Nucleophilic) StateCheck->FreeBase Neutral SaltForm Salt Form (HCl, TFA, etc.) StateCheck->SaltForm Ionic AppCheck1 Application? FreeBase->AppCheck1 AppCheck2 Application? SaltForm->AppCheck2 Synthesis Synthesis/Reaction AppCheck1->Synthesis Analysis LC-MS / HPLC AppCheck1->Analysis Purification Recrystallization AppCheck2->Purification AqAnalysis LC-MS / HPLC AppCheck2->AqAnalysis SynthSolv Rec: Toluene, THF, 2-MeTHF AVOID: DCM, CHCl3 Synthesis->SynthSolv AnalSolv Rec: MeOH, ACN, Water (High pH Buffer) Analysis->AnalSolv PureSolv Rec: EtOH/Water, IPA Antisolvent: Hexane Purification->PureSolv AqSolv Rec: Water (0.1% Formic Acid) Ensure pH < pKa - 2 AqAnalysis->AqSolv

Caption: Decision matrix for selecting solvents based on the ionization state (Free Base vs. Salt) and application.

Experimental Protocols

Protocol A: Dissolution of Hygroscopic Free Bases (Stock Solution)

Objective: Accurate preparation of a 10 mM stock solution of DABCO (or analog) for assay, mitigating water weight errors.

  • Preparation: Dry the glassware in an oven at 120°C for 1 hour. Allow to cool in a desiccator.

  • Solvent Choice: Select Anhydrous Ethanol or DMSO .[1][2][3] (Avoid water for stock solutions to prevent hydrolysis or bacterial growth; avoid DCM).[1][2][3]

  • Weighing (Difference Method):

    • Tare a volumetric flask with a septum cap.[1][2][3]

    • Rapidly transfer the approximate amount of BBD solid.[3]

    • Immediately cap and weigh.[1][2][3] Calculate mass by difference (

      
      ).
      
  • Dissolution: Add solvent to 80% volume.[1][2][3] Sonicate for 60 seconds. The lattice energy of bridged systems can be high; ensure no "micro-crystals" remain floating.[3]

  • Make to Volume: Fill to the mark. Flush headspace with Nitrogen/Argon to prevent carbonate formation (BBDs absorb CO2 from air).[1][2][3]

Protocol B: HPLC Mobile Phase Adjustment

Objective: Prevent "peak tailing" caused by the interaction of the basic amine with residual silanols on the HPLC column.

  • Option 1: High pH (Recommended for Stability) [2][3]

    • Column: Hybrid Silica (e.g., Waters XBridge) or Polymer-based.[1][2][3]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2][3]

    • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

    • Mechanism:[1][2][3][6] At pH 10, the BBD is uncharged (Free Base).[2] It interacts hydrophobically with the C18 chain, yielding sharp peaks.[1]

  • Option 2: Low pH (Chaotropic Additive) [2][3]

    • Column: Standard C18.[1][2][3]

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

    • Mechanism:[1][2][3][6] TFA pairs with the protonated amine (Ion-Pairing), masking the charge and preventing silanol interaction. Note: TFA suppresses MS ionization signals.[1][2][3] For LC-MS, use Formic Acid, but expect slight tailing.[1][2]

Protocol C: Extraction of Water-Soluble BBDs

Problem: BBD salts are highly water-soluble and difficult to extract into organics. Solution: "Salting Out" + pH Swing.[1][2][3]

  • Basify: Adjust aqueous layer pH to >12 using 50% NaOH. (Ensure the amine is in Free Base form).

  • Saturate: Add solid NaCl until the solution is saturated (excess salt visible). This increases the ionic strength, forcing the organic amine out of the aqueous phase.

  • Extract: Use 2-MeTHF or n-Butanol (3x extractions).[1][2][3] Avoid DCM if possible; if DCM is necessary for solubility, perform the extraction rapidly (<10 mins) and evaporate immediately.[2]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9237, 1,4-Diazabicyclo[2.2.2]octane.[1][2][3] Retrieved from [Link]

  • Phenomenex (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Common Organic Chemistry. DABCO (1,4-diazabicyclo[2.2.2]octane) Properties and Reactivity.[1][2][3][7][8][9][10] Retrieved from [Link][2][3]

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Standard reference for solvent polarity and Menshutkin reaction kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-Diazabicyclo[3.2.1]octane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 3,6-diazabicyclo[3.2.1]octane intermediates. This bicyclic scaffold is a privileged core in modern medicinal chemistry, forming the backbone of numerous therapeutic candidates.[1] However, its unique stereochemistry and the basicity of its two nitrogen atoms present distinct challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level strategic questions to specific troubleshooting scenarios and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the overall strategy for purifying 3,6-diazabicyclo[3.2.1]octane intermediates.

Q1: What are the primary methods for purifying intermediates of the 3,6-diazabicyclo[3.2.1]octane scaffold?

The choice of purification method depends on the scale, the nature of the impurities, and the physical properties of the target compound (e.g., crystallinity, polarity). The most common methods are:

  • Crystallization/Recrystallization: Ideal for crystalline solids. This can be performed on the free base or, more commonly, by converting the intermediate into a salt (e.g., hydrochloride, oxalate) to induce crystallinity and remove non-basic impurities.

  • Silica Gel Column Chromatography: The workhorse of purification for non-polar to moderately polar compounds. However, the basic nitrogen atoms in the scaffold can interact strongly with the acidic silica surface, leading to tailing and potential decomposition.

  • Acid-Base Extraction: An effective technique for separating the basic diazabicyclooctane core from neutral or acidic impurities. This is often a crucial first step in a work-up procedure.

  • Reverse-Phase Chromatography (C18): Suitable for polar or water-soluble intermediates that are difficult to purify on normal-phase silica.

Q2: How do protecting groups on the nitrogen atoms affect the purification strategy?

Protecting groups are critical for both the synthesis and purification of these intermediates.[2] They fundamentally alter the polarity, basicity, and reactivity of the molecule.

  • Boc (tert-butyloxycarbonyl): The Boc group significantly reduces the basicity and polarity of the nitrogen atom it protects. Boc-protected intermediates are generally less water-soluble and behave well during silica gel chromatography.

  • Cbz (Carboxybenzyl): Similar to Boc, the Cbz group provides a non-basic, often crystalline derivative that is amenable to standard purification techniques.

  • Benzyl (Bn): While the benzyl group reduces basicity compared to an unprotected amine, the nitrogen remains basic and can still interact with silica gel. Debenzylation is often achieved via hydrogenolysis.[3]

Choosing the right protecting group allows you to selectively modify the properties of one nitrogen atom relative to the other, which is a powerful tool for simplifying purification.

Table 1: Common Protecting Groups for 3,6-Diazabicyclo[3.2.1]octane and Their Impact on Purification

Protecting GroupImpact on BasicityCommon Purification MethodCommon Cleavage Conditions
Boc Significantly ReducedSilica Gel ChromatographyTrifluoroacetic acid (TFA), HCl in Dioxane
Cbz Significantly ReducedRecrystallization, ChromatographyHydrogenolysis (H₂, Pd/C)
Benzyl (Bn) Moderately ReducedChromatography (often requires basified silica)Hydrogenolysis (H₂, Pd/C), Formic Acid[3]
Acetyl (Ac) Significantly ReducedRecrystallization, ChromatographyAcidic or basic hydrolysis

Q3: What are the most common impurities I should anticipate?

Impurities typically arise from the synthetic route used to construct the bicyclic core. Common synthetic methods include 1,3-dipolar cycloadditions and multi-step sequences from precursors like pyrrolidines.[4][5] Potential impurities include:

  • Starting Materials: Unreacted precursors.

  • Reagents and By-products: For example, residual coupling agents or cleaved protecting groups.

  • Diastereomers: If the synthesis involves reactions on a chiral scaffold, the formation of diastereomers is a common challenge that requires careful chromatographic separation.

  • Rearrangement Products: The bicyclo[3.2.1]octane skeleton can sometimes undergo rearrangement under acidic or thermal conditions, leading to isomeric impurities like diazabicyclo[2.2.2]octanes.[6][7]

Part 2: Troubleshooting Guide

This section tackles specific experimental failures in a problem/cause/solution format.

Problem 1: My compound streaks badly on a silica TLC plate and gives a long tail during column chromatography.

  • Probable Cause: Your compound is basic. The free amine or pyridine-like nitrogen atoms are interacting ionically with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the compound to "stick" to the stationary phase, leading to poor separation and recovery.

  • Solution:

    • Basify the Mobile Phase: Add 0.5-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1). The additive will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: Switch to neutral or basic alumina, which lacks the acidic character of silica. Alternatively, consider reverse-phase (C18) chromatography if your compound is sufficiently polar.

    • Protect the Nitrogen: If this is an intermediate step, consider protecting the problematic nitrogen atom with a group like Boc to render it non-basic for the purification step.

Problem 2: After an aqueous work-up and extraction, my product yield is extremely low. I suspect it's lost in the aqueous layer.

  • Probable Cause: The protonated form of your diazabicyclooctane intermediate is highly water-soluble. If the pH of the aqueous layer is acidic or even neutral, your compound will exist as a salt (e.g., hydrochloride, acetate) and will partition preferentially into the aqueous phase.

  • Solution:

    • Adjust the pH: Before extraction, basify the aqueous layer to a pH > 10 using 1-2M NaOH or K₂CO₃. This deprotonates the nitrogen atoms, converting the salt into the free base, which is significantly more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.

    • Use a Different Extraction Solvent: If ethyl acetate fails, try extracting with a 9:1 mixture of DCM/Isopropanol. The alcohol can improve the solvation of the polar free base.

    • Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine). This helps to remove dissolved water and can "salt out" your product from any residual aqueous phase, pushing it into the organic layer.

Problem 3: My product is a persistent oil that refuses to crystallize.

  • Probable Cause: This can be due to residual solvents, the presence of minor impurities that inhibit lattice formation, or the inherent amorphous nature of the compound.

  • Solution:

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or pentane) to the oil. Vigorously scratch the side of the flask with a glass rod and stir. This can often induce precipitation or crystallization.

    • Form a Salt: The most reliable method for inducing crystallinity in basic compounds. Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol, ether, or isopropanol) and add a stoichiometric amount of an acid like HCl (in ether or dioxane), oxalic acid, or tartaric acid. The resulting salt is often a well-defined, crystalline solid that can be easily filtered and washed.

    • High Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under high vacuum, sometimes with gentle heating.

Problem 4: My compound appears to be decomposing on the silica column.

  • Probable Cause: The compound is unstable to the acidic environment of the silica gel. This is particularly common for molecules with acid-labile functional groups like acetals or certain protecting groups (e.g., Boc, though it is generally stable enough for chromatography).

  • Solution:

    • Deactivate the Silica: Prepare a slurry of the silica gel in your non-polar eluent and add 1-2% triethylamine. Swirl for a few minutes before packing the column. This neutralizes the most acidic sites.

    • Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Do not let the compound sit on the column for an extended period.

Part 3: Key Experimental Protocols

Protocol 1: Purification by Column Chromatography on Basified Silica Gel

This protocol is designed for basic 3,6-diazabicyclo[3.2.1]octane intermediates that exhibit tailing on standard silica gel.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude material). Add it to a beaker and pour in the starting eluent (e.g., 100% hexanes or ethyl acetate). Add triethylamine to a final concentration of 1% v/v. Stir the slurry well.

  • Pack the Column: Pack the column with the basified silica slurry. Do not let the column run dry.

  • Equilibrate: Equilibrate the packed column by flushing with at least 3-5 column volumes of the starting eluent (containing 1% TEA).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the product), dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elute: Run the column using a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or DCM). Crucially, ensure that all mobile phases used contain 1% triethylamine.

  • Collect and Analyze: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is effective for converting a product oil or an impure solid into a clean, crystalline hydrochloride salt.

  • Dissolve the Free Base: Dissolve the crude product (1.0 eq) in a minimal amount of a solvent in which the resulting salt will be insoluble. Common choices include diethyl ether, cyclopentyl methyl ether (CPME), or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl (1.0 to 1.1 eq). A 2.0 M solution of HCl in diethyl ether is commercially available and works well.

  • Precipitation: The hydrochloride salt should precipitate out of the solution, often immediately. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of the cold solvent used for the precipitation (e.g., cold diethyl ether) to remove non-basic impurities.

  • Drying: Dry the purified salt under high vacuum. The product can be used as the salt or neutralized back to the free base for subsequent reactions.

Visualized Workflows

Diagram 1: Choosing a Purification Method

This decision tree guides the initial choice of purification strategy.

purification_choice start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes workup Perform Acid/Base Work-up is_solid->workup No is_pure Is it pure by TLC/NMR? recrystallize->is_pure done Purification Complete is_pure->done Yes is_pure->workup No is_oily Is the product an oil? workup->is_oily salt Attempt Salt Formation is_oily->salt Yes chromatography Column Chromatography is_oily->chromatography No salt->is_pure chromatography->is_pure

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow outlines steps to take when column chromatography gives poor results.

troubleshooting_column start Poor Separation/ Tailing on Silica add_tea Add 1% TEA to Eluent start->add_tea check_tlc Result improved on TLC? add_tea->check_tlc run_column Run Column w/ TEA check_tlc->run_column Yes switch_phase Switch to Neutral Alumina check_tlc->switch_phase No check_alumina Separation on Alumina? switch_phase->check_alumina run_alumina Run Alumina Column check_alumina->run_alumina Yes rp_column Use Reverse-Phase (C18) check_alumina->rp_column No

Caption: Workflow for troubleshooting problematic column chromatography.

References

  • Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes... - ResearchGate. Available at: [Link]

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. Available at: [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Available at: [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - MDPI. Available at: [Link]

  • Pla-Quintana, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives - Google Patents.
  • Pla-Quintana, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. Available at: [Link]

  • Fay, N., et al. (2024). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal. Available at: [Link]

  • Bicyclo[3.2.1]octan-3-one - Organic Syntheses. Available at: [Link]

Sources

Troubleshooting cyclization failures in bicyclic octane formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[x.y.z]octane framework is a cornerstone of modern organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its rigid, three-dimensional structure provides a unique scaffold for introducing stereochemical complexity and modulating biological activity. However, the construction of these bridged ring systems is often fraught with challenges, from low yields to unpredictable stereochemical outcomes.

This guide serves as a dedicated troubleshooting resource for researchers engaged in the synthesis of bicyclic octanes. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern success and failure in these critical cyclization reactions. Our approach is structured around a question-and-answer format to directly address the common pitfalls encountered in the laboratory.

Core Cyclization Strategies: A Mechanistic Overview

The formation of a bicyclic octane core is typically achieved through a handful of powerful intramolecular cyclization strategies. Understanding the fundamentals of these reactions is the first step in effective troubleshooting.

  • [4+2] Cycloaddition (Diels-Alder Reaction): This pericyclic reaction forms a six-membered ring by reacting a conjugated diene with a dienophile.[4][5] When the diene is part of a pre-existing ring, a bicyclic system is generated.[5] Its efficiency is highly dependent on the electronic properties and conformation of the reactants.[4][6]

  • Ring-Closing Metathesis (RCM): Driven by ruthenium or molybdenum catalysts, RCM provides a robust method for forming cyclic structures by joining two terminal alkenes.[7][8] This method is particularly valuable for constructing complex, functionalized bicyclic systems, but catalyst stability and unwanted side reactions can be a concern.[7][9]

  • Radical Cyclizations: These reactions involve the formation of a carbon-centered radical that subsequently attacks an intramolecular π-system.[10] Manganese(III) acetate and tin hydrides are common reagents for initiating these cascades, which are powerful tools for building complex polycyclic frameworks.[10]

  • Intramolecular Michael Additions & Aldol Condensations: These classic organocatalytic or base/acid-catalyzed reactions can form bicyclic systems through the creation of one or more C-C bonds in a sequential or domino fashion.[11][12]

Below is a generalized workflow for approaching cyclization failures.

G start Experiment Complete check_yield Analyze Crude Reaction: Low or No Yield? start->check_yield check_purity Impure Product or Byproducts? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Reaction Conditions - Reagent Stoichiometry - Catalyst Activity check_yield->troubleshoot_yield Yes check_stereo Incorrect Stereoisomer? check_purity->check_stereo No troubleshoot_byproducts Troubleshoot Purity: - Identify Byproducts (NMR, MS) - Adjust Conditions (Temp, Time) - Alternative Pathways? check_purity->troubleshoot_byproducts Yes success Successful Cyclization: Proceed to Purification check_stereo->success No troubleshoot_stereo Troubleshoot Stereochemistry: - Re-evaluate Endo/Exo Control - Steric/Electronic Effects - Chiral Catalysts/Auxiliaries check_stereo->troubleshoot_stereo Yes troubleshoot_yield->start Re-run Experiment troubleshoot_byproducts->start Re-run Experiment troubleshoot_stereo->start Re-run Experiment

Caption: General troubleshooting workflow for bicyclic octane synthesis.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My cyclization reaction resulted in a very low yield or only starting material. What went wrong?

This is the most common issue and can stem from several factors related to reaction kinetics, thermodynamics, and reagent stability.

Answer:

For Diels-Alder Reactions:

  • Causality (Electronic Mismatch): The rate of a Diels-Alder reaction is dramatically accelerated by complementary electronic effects.[4][5] A "normal electron-demand" reaction requires an electron-rich diene and an electron-poor dienophile.[4] If both components are electron-rich or both are electron-poor, the reaction will be sluggish or fail entirely.[6]

    • Solution:

      • Analyze Your Substrates: Identify electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.

      • Modify Substrates: If possible, modify your synthetic route to install more activating groups.

      • Lewis Acid Catalysis: Add a Lewis acid (e.g., ZnCl₂, AlCl₃, Et₂AlCl). Lewis acids coordinate to the dienophile (especially those with carbonyls), making it significantly more electron-poor and accelerating the reaction.

Activating Group Type Effect on... Examples
Electron-Donating (EDG)Diene-OR, -NR₂, -Alkyl
Electron-Withdrawing (EWG)Dienophile-CN, -CHO, -COOR, -NO₂
  • Causality (Conformational Restriction): The Diels-Alder reaction requires the diene to adopt a planar s-cis conformation to allow for orbital overlap.[4][5] If the diene is sterically locked in an s-trans conformation, the reaction cannot occur.[4]

    • Solution:

      • Use Cyclic Dienes: Dienes constrained within a 5- or 6-membered ring are "locked" in the reactive s-cis conformation and are often highly reactive.[5]

      • Increase Temperature: For acyclic dienes, higher temperatures can provide the energy needed to overcome the rotational barrier to the s-cis conformation. Be aware that this can also favor the retro-Diels-Alder reaction.

Sources

Technical Support Center: Optimizing Regioselectivity in N-Methylation of Diazabicyclo Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing N-methylation of diazabicyclo systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiocontrol in these crucial reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental design and execution.

Diazabicyclo systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), are pivotal structural motifs in pharmaceuticals, catalysts, and materials science.[1][2] The precise control over the site of N-methylation is often critical to the final compound's activity and properties. However, the presence of multiple, often chemically similar, nitrogen atoms presents a significant synthetic challenge, frequently leading to mixtures of regioisomers. This guide provides a structured, question-and-answer approach to troubleshoot and master this selectivity.

Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the foundational principles that govern where the methyl group will add. Understanding these concepts is the first step toward rational control of your reaction.

Q1: What are the primary factors that determine which nitrogen atom gets methylated?

The regiochemical outcome of N-methylation is a result of a delicate balance between several competing factors. The most influential are:

  • Steric Hindrance: This refers to the physical blocking of a reaction site by bulky atomic groups.[3] The less sterically crowded nitrogen atom is generally more accessible to the methylating agent, making it the kinetically favored site.

  • Electronic Effects: The nucleophilicity of the nitrogen atoms plays a crucial role. Electron-donating groups near a nitrogen can increase its electron density, making it more nucleophilic and reactive. Conversely, electron-withdrawing groups can decrease nucleophilicity.[4]

  • Kinetic vs. Thermodynamic Control: These two concepts dictate the product distribution based on reaction conditions.[5][6] The kinetic product is the one that forms the fastest (lowest activation energy), while the thermodynamic product is the most stable.[7]

  • Reaction Conditions: The choice of solvent, temperature, base, and the nature of the methylating agent can shift the balance between these effects, allowing you to favor one regioisomer over the other.[8]

Q2: How does the choice of methylating agent impact regioselectivity?

Methylating agents vary significantly in their reactivity and steric bulk, which directly influences the outcome.

  • Highly Reactive, Small Reagents (e.g., Methyl Iodide, Dimethyl Sulfate): These reagents, often called "hard" electrophiles, tend to react quickly.[9] Their small size minimizes steric sensitivity, but the reaction is often under kinetic control, favoring the most accessible or most nucleophilic nitrogen. Using highly reactive agents can also increase the risk of over-methylation to form quaternary ammonium salts.[10][11]

  • Bulky Reagents (e.g., Phenyl Trimethylammonium Iodide): These larger reagents are more sensitive to steric hindrance.[10] They are more likely to selectively methylate the less sterically encumbered nitrogen atom. This can be a powerful strategy for enhancing regioselectivity when steric environments of the target nitrogens differ significantly.[12]

  • Enzyme-Based Systems: For complex heterocyclic systems, biocatalytic methods using methyltransferases can offer exceptional regioselectivity (often >99%), driven by the specific binding pocket of the enzyme.[13][14]

Q3: Can you explain the difference between kinetic and thermodynamic control in this context?

Understanding this dichotomy is crucial for troubleshooting. Imagine the reaction proceeding over an energy landscape with two possible paths, one for each regioisomer.

  • Kinetic Control: This regime dominates at lower temperatures and shorter reaction times.[15] The major product will be the one that forms faster, meaning it has the lower activation energy barrier. This is often the product of methylation at the most accessible or inherently more nucleophilic nitrogen. The reaction is effectively irreversible under these conditions.[5]

  • Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the initial methylation is reversible.[6] The system is allowed to reach equilibrium, and the final product mixture will reflect the relative stabilities of the two possible regioisomers. The most stable product, which may not be the one that forms fastest, will be the major component.[7]

G cluster_0 Reaction Pathway Start Diazabicyclo System + CH3-X TS1 Transition State 1 (Lower Activation Energy) Start->TS1 Path 1 TS2 Transition State 2 (Higher Activation Energy) Start->TS2 Path 2 Kinetic Kinetic Product (Forms Faster) TS1->Kinetic Thermo Thermodynamic Product (More Stable) TS2->Thermo Kinetic->Thermo Equilibration (High Temp)

Caption: Competing kinetic and thermodynamic N-methylation pathways.

Section 2: Troubleshooting Guide

This section is formatted to directly address common experimental failures and guide you toward a solution.

Q1: "I'm getting a mixture of N1 and N2 regioisomers. How can I improve selectivity for the less sterically hindered nitrogen?"

This is a classic kinetic control problem. The goal is to make the reaction more sensitive to the steric environment.

Probable Cause: The reaction conditions are not selective enough, allowing the methylating agent to access both nitrogen atoms. This can happen if the temperature is too high or the methylating agent is too small and reactive.

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature makes the reaction more sensitive to differences in activation energy.[15] The pathway with the lower barrier (methylation at the more accessible site) will be significantly favored. Try running the reaction at 0 °C, -20 °C, or even -78 °C.

  • Switch to a Bulkier Methylating Agent: A larger methylating agent will amplify the effect of steric hindrance.[16] If you are using methyl iodide, consider switching to a reagent like a trimethylammonium salt.[12]

  • Use a Sterically Hindered Base: In cases where a base is used to deprotonate the nitrogen first, a bulky, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can selectively deprotonate the less hindered position, directing the subsequent methylation.

Q2: "My reaction is producing the di-methylated quaternary ammonium salt. How do I stop the over-methylation?"

This occurs when the mono-methylated product is still sufficiently nucleophilic to react a second time.

Probable Cause: The methylating agent is too reactive, or you are using a stoichiometric excess. Prolonged reaction times can also promote this side reaction.[10]

Solutions:

  • Control Stoichiometry: Carefully use only 1.0 to 1.1 equivalents of the methylating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations.

  • Use a Milder Methylating Agent: Switch from highly reactive agents like methyl triflate or dimethyl sulfate to less reactive ones like methyl iodide or a quaternary ammonium salt.[9][10]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent the formation of the di-methylated byproduct.

  • Change the Base/Solvent System: Sometimes, the choice of base can influence over-methylation. Using a weaker base or a less polar solvent can decrease the rate of the second methylation step.[10]

Q3: "How can I selectively methylate the more sterically hindered (or less nucleophilic) nitrogen atom?"

This is a common goal in drug development and requires overcoming the kinetic preference. The strategy here is to force the reaction under thermodynamic control or use a directing group strategy.

Probable Cause: The reaction is kinetically controlled, favoring the more accessible nitrogen.

Solutions:

  • Increase the Reaction Temperature: Higher temperatures can provide enough energy to overcome the higher activation barrier for methylating the hindered site. More importantly, it can make the kinetically favored methylation reversible, allowing the reaction to equilibrate to the more stable thermodynamic product.[6]

  • Prolong Reaction Time: At elevated temperatures, allow the reaction to stir for an extended period (e.g., 24-48 hours) to ensure it reaches thermodynamic equilibrium.[15]

  • Use a Directing Group: If possible, install a temporary directing group on the molecule that can chelate or interact with the methylating agent or a catalyst, forcing methylation to occur at the desired nearby nitrogen.[8]

  • Protecting Group Strategy: Protect the more reactive nitrogen atom with a removable protecting group (e.g., Boc, Cbz). Methylate the remaining unprotected nitrogen, and then deprotect the first nitrogen. This multi-step approach offers unambiguous control.

G Start Poor Regioselectivity Observed Q1 What is the desired product? Start->Q1 LessHindered Less Sterically Hindered Isomer Q1->LessHindered MoreHindered More Sterically Hindered Isomer Q1->MoreHindered Action1 Enforce Kinetic Control: - Lower Temperature - Use Bulky Reagent - Use Hindered Base LessHindered->Action1 Action2 Enforce Thermodynamic Control: - Increase Temperature - Prolong Reaction Time MoreHindered->Action2 Action3 Consider Advanced Strategy: - Protecting Groups - Directing Groups MoreHindered->Action3

Caption: Troubleshooting workflow for optimizing regioselectivity.

Q4: "How do I accurately determine the regioisomeric ratio of my product mixture?"

Accurate quantification is essential for optimizing your reaction. Relying on a single method can be misleading.

Probable Cause: Ambiguous or overlapping signals in a single analytical technique.

Solutions:

  • ¹H NMR Spectroscopy: This is the primary tool. Look for distinct signals for the N-methyl group or protons adjacent to the nitrogen atoms. The integration of these unique peaks will give you the ratio of the two isomers. If signals overlap, consider using a higher field NMR instrument or a different deuterated solvent to resolve them.

  • Nuclear Overhauser Effect (NOE) NMR: For complex structures where assignment is difficult, 2D NOESY or 1D selective NOE experiments can show through-space correlations between the new methyl group and other protons on the bicyclic scaffold, confirming which nitrogen was methylated.

  • LC-MS: Liquid Chromatography can often separate the two regioisomers. The ratio of the peak areas in the chromatogram (UV or EIC) can provide a quantitative measure. This is also excellent for monitoring reaction progress.[17]

  • X-ray Crystallography: If you can crystallize one of the isomers (or a derivative), single-crystal X-ray diffraction provides unambiguous structural proof of the regiochemistry.[18]

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Kinetically Controlled N-Methylation (Favoring Less Hindered Nitrogen)

This protocol is designed to favor the product that forms fastest by using low temperatures.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diazabicyclo substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to a low temperature (start with 0 °C, but -78 °C may be required for higher selectivity) using an ice-salt or dry ice/acetone bath.

  • Base Addition (if required): If the substrate requires deprotonation, slowly add a strong, non-nucleophilic base (e.g., NaH, 1.1 equiv) and stir for 30 minutes at the low temperature.

  • Methylating Agent Addition: Slowly add the methylating agent (e.g., methyl iodide, 1.05 equiv) dropwise to the cold, stirred solution.

  • Reaction: Maintain the reaction at the low temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at the low temperature.[17]

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired regioisomer.

Protocol 2: Analytical Workflow for Determining Regioisomeric Ratio

This workflow ensures an accurate and reliable determination of your product distribution.

  • Initial Analysis (LC-MS): Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). Inject onto an LC-MS system to determine if the regioisomers can be separated chromatographically and to confirm the mass of the products.

  • Crude ¹H NMR: Take a ¹H NMR spectrum of the crude product. Identify the chemical shift regions for the N-methyl protons and any other protons that are unique to each isomer. Calculate the ratio by integrating these distinct peaks.

  • Purification: Purify the product mixture using column chromatography or preparative HPLC to isolate each regioisomer.

  • Structural Confirmation (NMR): For each purified isomer, perform a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) to unambiguously confirm its structure and regiochemistry.

  • Final Quantification: Use the calibrated response factors from the purified isomers (if necessary) to get a highly accurate ratio from the LC-MS data of the crude mixture.

Section 4: Data & Comparative Tables
Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaRelative ReactivitySteric BulkCommon Applications & Notes
Methyl IodideCH₃IHighLowGeneral purpose, kinetically controlled reactions. Risk of over-methylation.[9]
Dimethyl Sulfate(CH₃)₂SO₄Very HighLowHighly efficient but also highly toxic. Use with extreme caution.[9]
Methyl TriflateCH₃SO₃CF₃Extremely HighLow"Magic Methyl". Very powerful, reacts with even weakly nucleophilic nitrogens.[9]
Phenyl Trimethylammonium IodidePhN(CH₃)₃IModerateHighUsed for selective mono-methylation; steric sensitivity can improve regioselectivity.[10]
DiazomethaneCH₂N₂HighLowHighly effective but explosive and toxic; requires specialized handling.[9]
Trimethylsulfoxonium Iodide(CH₃)₃SOIModerateModerateCan be used under aqueous conditions for some N-heterocycles.[19]
Table 2: Effect of Reaction Parameters on Regioselectivity
ParameterTo Favor Kinetic Product (Less Hindered)To Favor Thermodynamic Product (More Stable)Rationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temp favors the lowest activation energy path; high temp allows for equilibration to the most stable product.[5][7]
Reaction Time Short (until SM consumed)Long (24-48 h)Short times trap the kinetic product; long times allow the system to reach thermodynamic equilibrium.[15]
Solvent Less Polar (e.g., Toluene, DCM)More Polar (e.g., DMF, Acetonitrile)Polar solvents can stabilize charged intermediates and transition states differently, potentially lowering the barrier for the thermodynamic pathway.[20][21]
Base Sterically Hindered (e.g., LDA, KHMDS)Smaller, Harder Base (e.g., NaH)A hindered base will preferentially deprotonate the more accessible nitrogen, directing methylation.[17]
References
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman, S. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. European Journal of Chemistry, 1(1), 54-60.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Methylation of Benzamides. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. BenchChem Technical Support.
  • Bohle, D. S., McQuade, L. E., Perepichka, I., & Zhang, L. (2007). Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle. The Journal of Organic Chemistry, 72(10), 3625–3631.
  • Csuk, R., et al. (2022). N-methylated diazabicyclo[3.2.2]nonane substituted triterpenoic acids are excellent, hyperbolic and selective inhibitors for butyrylcholinesterase. European Journal of Medicinal Chemistry, 227, 113947.
  • Fiveable. (2025). Steric Hindrance Definition.
  • Gotor-Fernández, V., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(24), 16533–16544.
  • L.S.College, Muzaffarpur. (2020).
  • Olejniczak, A., & Katrusiak, A. (2010). Pressure induced transformations of 1,4-diazabicyclo[2.2.2]octane (dabco) hydroiodide: diprotonation of dabco, its N-methylation and co-crystallization with methanol. CrystEngComm, 12(9), 2528-2532.
  • PubChem. 1,5-Diazabicyclo(4.3.0)non-5-ene.
  • Schmidt, D., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
  • Sigma-Aldrich. 1,5-Diazabicyclo 4.3.0 non-5-ene 0.98 DBN.
  • SGUVLZREKBPKCE-UHFFFAOYSA-N. 1,5-Diazabicyclo(4.3.0)non-5-ene. CymitQuimica.
  • University of Calgary. Thermodynamic and kinetic reaction control. Chemistry LibreTexts.
  • Various Authors. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7354–7359.
  • Various Authors. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3456.
  • Wikipedia. 1,5-Diazabicyclo(4.3.0)non-5-ene.
  • Wikipedia. Thermodynamic vs kinetic reaction control.
  • Yoder, J. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Resolving solubility issues with (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this versatile bicyclic diamine scaffold. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Section 1: Understanding the Core Physicochemical Profile

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane is a chiral, bridged diamine. Its solubility is governed by a combination of its rigid, three-dimensional structure and the presence of two basic nitrogen atoms. A firm grasp of its predicted properties is the first step in troubleshooting.

  • Basicity (pKa): As a diazabicycloalkane, this molecule possesses two basic nitrogen centers. The tertiary amine (N6, methylated) and the secondary amine (N3) will have distinct pKa values. While experimental data for this specific molecule is not widely published, analogous structures suggest the pKa values are likely in the range of 8.0-11.0. This is the single most critical parameter for aqueous solubility, as it dictates the pH at which the molecule becomes protonated (charged) and thus more water-soluble.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for the free base is expected to be low to moderate. The rigid bicyclic structure and the presence of two nitrogen atoms capable of hydrogen bonding contribute to some hydrophilic character, but the overall carbon framework provides lipophilicity. This duality means its solubility will be highly dependent on the solvent system.

  • Hygroscopicity: Small molecule amines, especially in their free base form, are often hygroscopic. They can readily absorb atmospheric moisture, leading to the material appearing as a viscous oil or sticky solid rather than a crystalline powder.[1] This has significant implications for accurate weighing and the preparation of stock solutions of known concentrations.

  • Salt vs. Free Base: This compound can exist as a free base (neutral) or as a salt (e.g., hydrochloride, sulfate). The solubility profiles of these forms are drastically different. The salt form, being ionic, will exhibit significantly higher aqueous solubility than the more lipophilic free base.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane.

Q1: My vial of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane arrived as a sticky solid or oil, not a powder. Is it degraded?

A1: This is unlikely to be degradation. The non-crystalline appearance is a strong indicator of hygroscopicity, a common characteristic of amines.[2] The compound has likely absorbed atmospheric water. This will not affect the molecule's integrity, but it requires careful handling to ensure accurate concentration measurements. Proceed directly to preparing a stock solution and determine its concentration accurately via a method like quantitative NMR (qNMR) if necessary. Alternatively, dry the material under high vacuum for several hours before weighing.

Q2: What is the best starting solvent to dissolve this compound?

A2: For a non-aqueous stock solution, high-purity, anhydrous DMSO is the recommended starting point. For most organic reactions, solvents like dichloromethane (DCM), methanol, or ethanol are excellent choices. For aqueous buffers, direct dissolution of the free base will likely fail. You will need to adjust the pH. See the table below for a summary.

Table 1: Predicted Solubility of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane
SolventFormPredicted SolubilityRationale & Comments
Water (pH 7.4)Free BaseVery Low / InsolubleAt neutral pH, the compound is largely uncharged and lipophilic.
Acidic Water/Buffer (pH < 6)Free BaseSolubleProtonation of the nitrogen atoms creates a charged, water-soluble cation.
WaterSalt Form (e.g., HCl)Freely SolubleThe pre-formed salt is ionic and readily dissolves in polar solvents.
DMSOFree Base / SaltFreely SolubleA powerful, polar aprotic solvent capable of dissolving a wide range of molecules.
Ethanol / MethanolFree Base / SaltSolublePolar protic solvents that can engage in hydrogen bonding.
Dichloromethane (DCM)Free BaseSolubleA common, moderately polar organic solvent suitable for the neutral form.

Q3: I added my DMSO stock to my aqueous assay buffer, and a precipitate formed immediately. What went wrong?

A3: This is a classic case of a compound "crashing out" of solution. While highly soluble in 100% DMSO, its solubility in the final, mostly aqueous, buffer is much lower. When the DMSO stock is diluted, the compound is suddenly exposed to an environment where it is not soluble, causing it to precipitate. This is a kinetic and thermodynamic problem. The solution involves modifying the dilution protocol, such as lowering the final concentration, increasing the percentage of co-solvent (if the assay permits), or using a formulation strategy.

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to overcoming more persistent solubility issues.

Problem 1: Inconsistent Bioactivity or Non-Reproducible Results
  • Probable Cause A: Inaccurate Concentration. If the compound is hygroscopic, weighing a sample will lead to an overestimation of the mass of the compound and a lower-than-calculated final concentration.

  • Solution A: Rigorous Stock Preparation.

    • Handle the solid in a controlled environment (glove box or low-humidity room) if possible.

    • If not, weigh the required amount quickly and immediately dissolve it in a precise volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Store this stock solution with desiccant at -20°C or -80°C. All subsequent dilutions should be made from this validated stock.

  • Probable Cause B: Compound Precipitation in Assay Plate. The compound may be precipitating over the time course of the experiment due to buffer pH, temperature changes, or interactions with plate materials. Low aqueous solubility is a primary reason for failure in drug development.[3][4][5]

  • Solution B: Solubility Assessment & Formulation Adjustment.

    • Verify Kinetic Solubility: Before the main experiment, perform a simple test. Add the compound at its final test concentration to the assay buffer and visually inspect for precipitation or cloudiness over time.

    • pH Adjustment: The most effective strategy for a basic compound is to lower the pH. Ensure your buffer's pH is at least 1.5-2 log units below the compound's highest pKa. For this molecule, a buffer pH of 6.0 or lower is advisable.

    • Use of Co-solvents: If permissible in your assay, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in the final buffer can increase solubility.

Problem 2: Complete Inability to Dissolve Compound in Aqueous Media
  • Probable Cause: You have the free base form and are using a neutral or basic buffer. The uncharged free base has very low intrinsic aqueous solubility.

  • Solution: pH-Mediated Dissolution Protocol. This workflow leverages the basicity of the molecule to achieve solubilization.

G cluster_start cluster_process Dissolution Workflow cluster_end start Weigh solid (free base) (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane suspend Suspend solid in purified water (e.g., 1 mg/mL) start->suspend add_acid Add 0.1 M HCl dropwise while vortexing suspend->add_acid observe Observe for clarity add_acid->observe observe->add_acid No (cloudy) complete Solution is clear. Stop adding acid. observe->complete Yes measure_ph Measure final pH. This is the minimum pH for dissolution. complete->measure_ph adjust_buffer Prepare final experimental buffer at or below this pH. measure_ph->adjust_buffer end_node Solubilized Compound Stock adjust_buffer->end_node

Caption: Workflow for dissolving the free base via pH adjustment.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Aqueous Stock Solution from Free Base

This protocol details the steps to create an aqueous stock solution by converting the poorly soluble free base into its soluble hydrochloride salt in situ.

  • Mass Calculation: Calculate the mass of the free base required for your desired volume and concentration (Molar Mass ≈ 140.23 g/mol ).

  • Suspension: Weigh the solid and place it in a sterile conical tube. Add approximately 80% of the final desired volume of purified water. The mixture will appear as a cloudy suspension.

  • Acidification: While vigorously vortexing the suspension, add 1 M HCl drop by drop. Pause between drops to allow for dissolution.

  • Endpoint: Continue adding HCl until the solution becomes completely clear and free of particulates. This indicates that the compound has been fully protonated to its soluble salt form.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the solution. This pH is the "critical pH" below which your compound is soluble at this concentration.

  • Final Volume: Add purified water to reach the final target volume.

  • Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter and store at 4°C or -20°C. Ensure all experimental buffers are at or below the measured critical pH.

SOP 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation

This protocol minimizes the risk of the compound precipitating when a concentrated DMSO stock is introduced into an aqueous medium.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute a 50 mM stock to 5 mM. This lowers the concentration gradient in the critical final step.

  • Buffer Preparation: Prepare the final aqueous buffer in a tube. Ensure it is at the desired temperature.

  • Vortexing is Key: Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed.

  • Pipetting Technique: While the buffer is actively vortexing, pipette the required volume of the intermediate DMSO stock directly into the vortexing buffer. Do not pipette onto the wall of the tube. The rapid, turbulent mixing disperses the DMSO and the compound quickly, preventing the local concentration from exceeding the solubility limit.

  • Visual Inspection: After addition, continue vortexing for another 10-15 seconds. Visually inspect the solution for any signs of precipitation (Tyndall effect, cloudiness).

G cluster_stock Stock Solutions cluster_process Dilution Process cluster_final Final Result stock_dmso High Conc. Stock (e.g., 50 mM in DMSO) int_dmso Intermediate Stock (e.g., 5 mM in DMSO) stock_dmso->int_dmso Dilute add Add Intermediate Stock Directly into Vortex int_dmso->add buffer Aqueous Buffer (Vortexing) final_solution Final Assay Solution (e.g., 10 µM) add->final_solution Rapid Dispersion

Caption: Recommended workflow for diluting DMSO stocks.

By understanding the fundamental chemistry of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane and applying these structured troubleshooting methodologies, researchers can effectively overcome solubility hurdles and ensure the reliability and reproducibility of their experimental results.

References

  • Han, S., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. Available at: [Link][1]

  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology. Available at: [Link]

  • Forest, K. T., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. Physical Chemistry Chemical Physics. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate Properties. CompTox Chemicals Dashboard. Available at: [Link][6]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link][3]

  • Teng, D., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Society. Available at: [Link][7]

  • Drug Discovery Pro. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Formulation Development. Available at: [Link][4]

  • Shargel, L., et al. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available at: [Link][5]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available at: [Link][8]

  • Merck. Application of drug physico chemical characterisation in drug discovery. SlideShare. Available at: [Link][9]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the nuclear magnetic resonance (NMR) spectral analysis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in saturated bicyclic diamines. In the following sections, we will delve into the nuanced interpretation of the ¹H and ¹³C NMR spectra of this specific molecule. Our analysis will be grounded in a combination of predicted spectral data for our target compound and comparative analysis with experimentally derived data for structurally related analogs. This approach allows us to not only understand the spectral features of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane but also to appreciate the subtle yet significant effects of structural modifications on NMR spectra.

Introduction: The Significance of Bicyclic Diamines

Bicyclic diamines, such as the 3,6-diazabicyclo[3.2.1]octane scaffold, are privileged structures in medicinal chemistry. Their rigid frameworks provide a well-defined three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets. The nitrogen atoms in these structures can act as hydrogen bond donors or acceptors, and their basicity can be modulated to fine-tune pharmacokinetic and pharmacodynamic properties. (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, with its specific stereochemistry and N-methylation, represents a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its structure, which can be unequivocally determined by NMR spectroscopy, is therefore paramount.

Predicted ¹H and ¹³C NMR Spectral Analysis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

In the absence of publicly available experimental spectra for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, we have utilized advanced NMR prediction software to generate a reliable theoretical spectrum. This predictive approach, which leverages large databases of experimental data and sophisticated algorithms, provides a solid foundation for our analysis.[1][2][3] The predicted chemical shifts are presented in the tables below, followed by a detailed assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H-12.95br s1H
H-2eq2.85d1H
H-2ax2.65d1H
H-4eq3.10d1H
H-4ax2.50d1H
H-52.90br s1H
H-7eq1.80m1H
H-7ax1.60m1H
H-8endo2.75d1H
H-8exo2.40d1H
N-CH₃2.30s3H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (ppm)
C-160.5
C-255.0
C-452.0
C-558.0
C-735.0
C-850.0
N-CH₃42.0
Structural Assignment of Predicted Resonances

The bicyclic structure of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane imposes significant conformational rigidity, leading to a well-resolved NMR spectrum where axial and equatorial protons, as well as endo and exo protons, are chemically non-equivalent.

  • ¹H NMR: The bridgehead protons, H-1 and H-5, are expected to appear as broad singlets around 2.90-2.95 ppm due to their unique environment and coupling to multiple neighboring protons. The geminal protons on C-2, C-4, and C-8 are diastereotopic and thus exhibit distinct chemical shifts. The equatorial protons (H-2eq, H-4eq) are generally deshielded relative to their axial counterparts (H-2ax, H-4ax) due to their spatial relationship with the nitrogen lone pairs and adjacent C-N bonds. The N-methyl group gives rise to a characteristic singlet at approximately 2.30 ppm.

  • ¹³C NMR: The bridgehead carbons, C-1 and C-5, are the most deshielded among the sp³ carbons of the bicyclic core, appearing around 58.0-60.5 ppm. The carbons adjacent to the nitrogen atoms (C-2, C-4, and C-8) resonate in the range of 50.0-55.0 ppm. The N-methyl carbon is predicted to have a chemical shift of approximately 42.0 ppm.

Comparative NMR Analysis

To provide a deeper context for the predicted spectral data, we will now compare it with the experimental NMR data of two relevant compounds: tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, a closely related analog, and 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally distinct but functionally similar bicyclic diamine.

Comparison with tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

This analog differs from our target molecule by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms instead of a methyl group. The Boc group is known for its significant electronic and steric effects, which are reflected in the NMR spectrum.

¹H and ¹³C NMR Data Comparison

Position(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane (Predicted)tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (Experimental)
¹H (ppm)
H-12.95~3.5 (br s)
H-52.90~3.4 (br s)
N-substituent2.30 (s, -CH₃)1.45 (s, -C(CH₃)₃)
¹³C (ppm)
C-160.5~59.0
C-558.0~57.5
N-substituent42.0 (-CH₃)79.5 (-C(CH₃)₃), 28.5 (-C(CH₃)₃)
C=O-~155.0

The most striking difference is the significant downfield shift of the bridgehead protons in the Boc-protected analog. This is due to the electron-withdrawing nature of the carbamate group, which deshields the adjacent protons. Conversely, the N-methyl group is electron-donating, leading to a more upfield chemical shift for the bridgehead protons in our target molecule. In the ¹³C NMR spectrum, the presence of the Boc group introduces a carbonyl signal around 155.0 ppm and the characteristic signals for the tert-butyl group.

Comparison with 1,4-Diazabicyclo[2.2.2]octane (DABCO)

DABCO is a highly symmetrical, cage-like bicyclic diamine. Its simple and iconic structure provides a useful counterpoint to the less symmetrical 3,6-diazabicyclo[3.2.1]octane framework.

¹H and ¹³C NMR Data Comparison

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane (Predicted)1.60 - 3.10 (multiple signals)35.0 - 60.5 (multiple signals)
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Experimental)2.82 (s, 12H)47.9

Due to the high symmetry of DABCO, all 12 protons are chemically and magnetically equivalent, resulting in a single sharp singlet in the ¹H NMR spectrum. Similarly, all six carbon atoms are equivalent, giving rise to a single peak in the ¹³C NMR spectrum. This is in stark contrast to the complex, multi-signal spectra of the 3,6-diazabicyclo[3.2.1]octane system, where the lower symmetry results in a greater number of chemically distinct protons and carbons.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality NMR data for compounds such as (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, the following detailed experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy
  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

  • Typical parameters include:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For an unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is invaluable for tracing the connectivity of protons within the bicyclic framework.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.

Visualizing Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the key correlations that enable the complete structural elucidation of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve h1_nmr ¹H NMR dissolve->h1_nmr c13_nmr ¹³C NMR dissolve->c13_nmr cosy COSY h1_nmr->cosy assign_1d Assign 1D Spectra h1_nmr->assign_1d hsqc HSQC c13_nmr->hsqc hmbc HMBC c13_nmr->hmbc c13_nmr->assign_1d assign_2d Assign 2D Spectra cosy->assign_2d hsqc->assign_2d hmbc->assign_2d assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Experimental workflow for the complete NMR analysis of a novel compound.

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The comprehensive NMR spectral analysis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, facilitated by predictive methods and comparative studies, provides a clear and detailed understanding of its structural features. The distinct chemical shifts and coupling patterns observed are a direct consequence of its rigid bicyclic framework and the electronic influence of the nitrogen atoms and the N-methyl substituent. This guide has not only presented the spectral data but has also outlined the rationale behind the spectral assignments and provided robust experimental protocols for acquiring high-quality data. By leveraging a combination of 1D and 2D NMR techniques, researchers can confidently characterize this and other related bicyclic diamines, thereby accelerating their drug discovery and development efforts.

References

  • Mnova NMRPredict. Mestrelab Research S.L. [Link]

  • ChemDraw. PerkinElmer. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

Sources

A Comparative Guide to HPLC Method Development for Chiral Diazabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: March 2026

The diazabicyclo[3.2.1]octane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous neurologically active agents and other therapeutics. Due to the rigid, three-dimensional nature of this bicyclic system, chirality is a fundamental aspect of its pharmacology. Enantiomers of these compounds frequently exhibit vastly different efficacy, receptor binding affinity, and toxicological profiles. Consequently, the development of robust, high-resolution analytical methods for their enantioseparation is not merely an analytical challenge but a critical necessity in drug discovery, development, and quality control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the chiral separation of diazabicyclo[3.2.1]octanes. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, from the selection of the chiral stationary phase (CSP) to the crucial role of mobile phase additives, empowering researchers to develop optimized, self-validating separation methods.

The Foundation: Principles of Chiral Recognition

Chiral separation via HPLC is achieved by creating a transient, diastereomeric relationship between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase. The differential stability of these diastereomeric complexes results in different retention times, leading to separation. The efficacy of this process is often conceptualized by the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole forces) are required for effective chiral recognition.[1]

While this model is a useful heuristic, the chiral recognition mechanisms for complex selectors like polysaccharides are far more intricate, involving the analyte's inclusion within chiral grooves or cavities on the CSP surface.[2][3]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomer cluster_Interactions Interactions CSP Chiral Selector Site 1 Site 2 Site 3 Analyte Analyte->CSP:p1 Interaction A Analyte->CSP:p2 Interaction B Analyte->CSP:p3 Interaction C I1 H-Bond I2 π-π Stack I3 Steric Repulsion

Caption: Conceptual "Three-Point Interaction Model" for chiral recognition.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the single most critical factor in a chiral separation. For basic compounds like diazabicyclo[3.2.1]octanes, polysaccharide-based CSPs have demonstrated the broadest applicability and highest success rates.[2][4][5]

The Workhorse: Polysaccharide-Based CSPs

These CSPs consist of cellulose or amylose polymers, derivatized with various phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate), which are either physically coated or covalently immobilized onto a silica support.[6] The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact. The nature of the polysaccharide (amylose vs. cellulose) and the specific derivative dictates the shape of these grooves and, therefore, the column's selectivity.

Key Characteristics:

  • Broad Versatility: Effective for a wide range of chemical classes, including the basic nitrogen-containing heterocycles central to this topic.[2]

  • Multiple Modes: Can be operated in normal phase (NP), polar organic (PO), and reversed-phase (RP) modes, offering great flexibility in method development.

  • Complementary Selectivity: Amylose and cellulose-based columns often provide different elution orders or resolve compounds that the other cannot, making them highly complementary for screening.[4][7]

CSP Class Common Trade Names Selector Backbone Typical Derivatives Strengths for Bicyclic Amines Considerations
Amylose Carbamates Chiralpak® AD, AS, IA, IBAmylosetris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)High success rate for a broad range of chiral compounds.[8][9] Often provides the first "hit" in screening.Coated versions have solvent restrictions. Immobilized versions (IA, IB) offer greater solvent flexibility.[6]
Cellulose Carbamates Chiralcel® OD, OJ, IC, IECellulosetris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)Complementary selectivity to amylose phases.[10] Can resolve enantiomers that are inseparable on amylose columns.[7]Often exhibits strong retention, which can be modulated with mobile phase composition. Immobilized versions (IC, IE) are robust.[10]
Cyclofructan-Based Larihc® CF6-PFructanDerivatized Cyclofructan 6Demonstrated very high success rates for separating primary amines, particularly in polar organic mode.[4]Performance can be highly sensitive to the choice of mobile phase additive.[4]

A Systematic Workflow for Method Development

A structured, empirical approach is the most efficient path to a successful chiral separation. The process involves a logical progression from broad screening to fine-tuning of chromatographic parameters.

cluster_modes Mobile Phase Modes A Step 1: Analyte Characterization & CSP Screening B Step 2: Mobile Phase Mode Evaluation A->B NP Normal Phase (NP) (Hexane/Alcohol) B->NP Start Here PO Polar Organic (PO) (ACN/Alcohol) B->PO RP Reversed-Phase (RP) (ACN/Water/Buffer) B->RP C Step 3: Additive Selection & Optimization D Step 4: Parameter Fine-Tuning C->D E Final Validated Method D->E NP->C PO->C RP->C

Caption: Systematic workflow for chiral HPLC method development.

Step 1: CSP Screening

Due to the complex nature of chiral recognition, it is nearly impossible to predict the best CSP a priori.[11] Therefore, the initial step should always be to screen a small, diverse set of columns.

Recommended Screening Set for Diazabicyclo[3.2.1]octanes:

  • Chiralpak® IA (Immobilized Amylose)

  • Chiralcel® OD-H (Coated Cellulose) or Chiralcel® IC (Immobilized Cellulose)

  • Chiralpak® AD-H (Coated Amylose)

This set provides coverage of both amylose and cellulose backbones with different derivatives, maximizing the chances of finding an initial separation.[11]

Step 2: Mobile Phase Evaluation

Screen the selected columns across two primary mobile phase modes:

  • Normal Phase (NP): Typically consists of a nonpolar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol (IPA) or ethanol (EtOH)). A common starting point is Hexane/IPA (90:10, v/v).

  • Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile (ACN), EtOH, or methanol (MeOH).[4] A good starting condition is ACN/MeOH (95:5, v/v).

Step 3: The Critical Role of Mobile Phase Additives

For basic analytes like diazabicyclo[3.2.1]octanes, interactions with residual acidic silanol groups on the silica support can cause severe peak tailing and poor resolution. To counteract this, a basic additive in the mobile phase is essential.[4][12]

  • Basic Additives (for NP and PO modes): Diethylamine (DEA) or butylamine are commonly used.[4][8] A typical concentration is 0.1% (v/v).[12] These additives compete with the analyte for active silanol sites, dramatically improving peak shape and efficiency. In some cases, additives like ethylenediamine (EDA) can offer further improvements but may have limited miscibility.[12]

  • Acidic Additives (for RP mode): If using reversed-phase, controlling the pH with additives like trifluoroacetic acid (TFA) or formic acid (FA) is necessary to ensure a consistent ionization state of the analyte.[13]

Step 4: Optimizing Separation Parameters

Once a promising CSP/mobile phase combination is identified (Resolution > 1.2), the separation can be fine-tuned.

  • Alcohol Modifier: Vary the percentage and type of alcohol (IPA, EtOH) in the mobile phase. Increasing the alcohol content generally decreases retention time.

  • Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[5] Varying the column temperature (e.g., from 15°C to 40°C) can significantly impact selectivity (α) and resolution (Rs). In some cases, an increase in temperature can surprisingly improve resolution.[9]

Experimental Protocol: A Practical Example

This section provides a standardized protocol for the initial screening phase.

Objective: To screen for enantioselectivity for a novel diazabicyclo[3.2.1]octane derivative.

1. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in a suitable solvent (e.g., ethanol).
  • Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase to be tested.

2. HPLC System & Columns:

  • HPLC system with UV detector (e.g., set at 220 nm or λmax of the analyte).
  • Columns: Chiralpak® IA, Chiralcel® OD-H, Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm).

3. Screening Conditions:

Parameter Condition A: Normal Phase (NP) Condition B: Polar Organic (PO)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 5 µL5 µL
Detection UV at 220 nmUV at 220 nm

4. Data Analysis & Interpretation:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
  • A successful "hit" is defined as any condition that shows at least partial separation (Rs > 0.8).
  • The condition providing the highest resolution and best peak shape is selected for further optimization as described in Step 4 above.

Hypothetical Screening Data Summary:

CSP Mobile Phase k'1 k'2 Selectivity (α) Resolution (Rs) Comments
Chiralpak IANP2.152.481.151.8Good separation, baseline resolved.
Chiralpak IAPO1.551.551.000.0No separation.
Chiralcel OD-HNP3.503.651.040.7Partial separation, co-eluting.
Chiralcel OD-HPO2.803.251.162.1Excellent separation, best initial result.
Chiralpak AD-HNP4.104.921.202.5Excellent separation, longer retention.
Chiralpak AD-HPO1.902.051.081.1Partial separation.

Interpretation: Based on this hypothetical data, the Chiralcel OD-H in polar organic mode and the Chiralpak AD-H in normal phase mode are the most promising candidates for further optimization.

Conclusion and Recommendations

The enantioseparation of chiral diazabicyclo[3.2.1]octanes by HPLC is a highly achievable goal when a systematic and informed approach is employed. The evidence strongly supports prioritizing polysaccharide-based CSPs due to their proven versatility and high success rates for basic heterocyclic compounds.

For researchers in the field, the most effective path forward is a multi-column, multi-mode screening strategy . Beginning with a set of complementary amylose and cellulose-based columns tested under both normal phase and polar organic conditions is paramount. The judicious use of basic mobile phase additives like DEA is not optional but essential for mitigating silanol interactions and achieving acceptable peak shapes. By following the workflow outlined in this guide, scientists can efficiently navigate the complexities of method development, leading to robust and reliable chiral separations that are fit for purpose in a demanding pharmaceutical research and development environment.

References

  • Douša, M., Hosnedl, T., & Patera, J. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 26(11), 727-735. Available at: [Link]

  • Akhtar, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. Available at: [Link]

  • Ferramosca, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1365. Available at: [Link]

  • Haginaka, J. (2013). Chiral mobile phase additives in HPLC enantioseparations. In High-Performance Liquid Chromatography in Pharmaceutical Analyses (pp. 131-147). Humana Press. Available at: [Link]

  • Atabong, C. N. (2000). Chiral Separations. VTechWorks. Available at: [Link]

  • Gecse, G., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. International Journal of Molecular Sciences, 25(9), 5038. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Ali, I., et al. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Journal of Liquid Chromatography & Related Technologies, 36(19), 2697-2729. Available at: [Link]

  • Szymańska, K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 17(12), 2736. Available at: [Link]

  • Daicel Chemical Industries. (n.d.). CHIRAL TECHNOLOGIES CATALOG. Available at: [Link]

  • Kano, K., et al. (2019). General Mechanism for Chiral Recognition by Native and Modified Cyclodextrins. ResearchGate. Available at: [Link]

  • Haginaka, J. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Available at: [Link]

  • Dong, M. W., & Nawrocki, J. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Ferretti, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of (1R,5S) vs (1S,5R) Diazabicyclo[3.3.0]octane Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. This principle is vividly illustrated in the study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations. This guide provides an in-depth comparison of the biological activities of the (1R,5S) and (1S,5R) enantiomers of the diazabicyclo[3.3.0]octane scaffold, a privileged structure in drug discovery. While data on the parent diazabicyclo[3.3.0]octane is limited, a compelling case study involving a closely related 3-azabicyclo[3.3.0]octane derivative highlights the profound impact of stereochemistry on antibacterial potency.

The Critical Role of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These enantiomeric pairs often exhibit significant differences in their pharmacological profiles, including receptor binding affinity, efficacy, and metabolic stability. Biological systems, being inherently chiral, can differentiate between enantiomers, leading to one being more active, inactive, or even eliciting off-target effects compared to its counterpart. The diazabicyclo[3.3.0]octane core, a rigid bicyclic structure, presents a fascinating platform for exploring these stereochemical nuances.

Unveiling Stereoselectivity: A Case Study in Antibacterial Activity

A pivotal study on quinolonecarboxylic acid derivatives incorporating a 3-azabicyclo[3.3.0]octane moiety provides a clear and quantifiable comparison of the biological activities of its (1R,5S) and (1S,5R) enantiomers. This research offers a powerful illustration of how the spatial arrangement of the bicyclic core dictates antibacterial efficacy.

To investigate the impact of stereochemistry, the enantiomers of 7-[1-aminomethyl-3-azabicyclo[3.3.0]-octan-3-yl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid hydrochloride were synthesized and evaluated for their antibacterial activity. The results demonstrated a clear stereochemical preference for one enantiomer over the other.

Experimental Data Summary
CompoundEnantiomer ConfigurationAntibacterial Potency
43 (+)-7[(1S, 5R)]More potent
44 (-)-7[(1R, 5S)]Less potent

The study concluded that the (+)-7[(1S, 5R)] enantiomer (compound 43 ) was more potent against both Gram-positive and Gram-negative organisms compared to the (-)-7[(1R, 5S)] enantiomer (compound 44 )[1]. This finding underscores the critical importance of absolute stereochemistry in the design of potent antibacterial agents based on the azabicyclo[3.3.0]octane scaffold.

Mechanistic Insights and Broader Implications

The observed difference in potency between the enantiomers can be attributed to their differential interactions with the bacterial target, likely DNA gyrase and/or topoisomerase IV for quinolone-class antibiotics. The specific three-dimensional arrangement of the (1S, 5R) enantiomer likely allows for a more favorable binding orientation within the active site of the target enzymes, leading to enhanced inhibitory activity.

This principle of stereoselectivity extends to other biological targets of diazabicyclo[3.3.0]octane derivatives, which have been investigated for a wide range of therapeutic applications, including:

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Derivatives of this scaffold have shown promise as potent ligands for nAChRs, which are implicated in cognitive function and neurodegenerative diseases.

  • Dipeptidyl Peptidase (DPP) Inhibitors: The azabicyclo[3.3.0]octane framework has been utilized in the design of inhibitors for DPP-II and DPP-4, enzymes relevant to immune function and type 2 diabetes, respectively[2][3].

  • Nootropic Agents: Certain 1-azabicyclo[3.3.0]octane derivatives have been explored for their potential to improve cerebral function[4][5].

While specific enantiomeric comparisons for these other applications are not as readily available in the public domain, the foundational principle demonstrated in the antibacterial case study strongly suggests that the biological activity in these areas is also likely to be stereochemically dependent.

Experimental Protocols

The synthesis and evaluation of the antibacterial enantiomers involved the following key steps:

Stereoselective Synthesis Workflow

G start Chiral Starting Material step1 Multi-step Synthesis of Enantiomerically Pure Azabicyclo[3.3.0]octane Core start->step1 step2a Coupling with Quinolone Carboxylic Acid Moiety to yield (1S, 5R) derivative (43) step1->step2a step2b Coupling with Quinolone Carboxylic Acid Moiety to yield (1R, 5S) derivative (44) step1->step2b step3 Purification and Characterization step2a->step3 step2b->step3 step4 In vitro Antibacterial Activity Testing step3->step4 end Comparative Potency Data step4->end

Caption: Stereoselective synthesis and evaluation workflow.

In Vitro Antibacterial Activity Assay (General Protocol)
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are selected.

  • Culture Conditions: Bacteria are grown in appropriate broth media to a specific optical density.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A serial dilution of each enantiomeric compound is prepared in a 96-well microtiter plate.

    • A standardized inoculum of each bacterial strain is added to the wells.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC values for the (1S, 5R) and (1R, 5S) enantiomers are compared to determine their relative potencies.

Logical Relationship Diagram

G cluster_0 Molecular Properties cluster_1 Biological Interaction cluster_2 Pharmacological Outcome Stereochemistry Stereochemistry ((1R,5S) vs (1S,5R)) ReceptorBinding Target Binding Affinity (e.g., DNA Gyrase) Stereochemistry->ReceptorBinding Dictates 3D fit BiologicalActivity Biological Activity (e.g., Antibacterial Potency) ReceptorBinding->BiologicalActivity Determines Efficacy

Caption: Influence of stereochemistry on biological activity.

Conclusion

The case study of the 3-azabicyclo[3.3.0]octane-substituted quinolonecarboxylic acid provides compelling evidence for the stereoselective biological activity of this important heterocyclic scaffold. The superior potency of the (+)-7[(1S, 5R)] enantiomer highlights the necessity for careful consideration and control of stereochemistry in the design and development of novel therapeutics based on the diazabicyclo[3.3.0]octane framework. For researchers in the field, this guide emphasizes that the evaluation of individual enantiomers is not merely an academic exercise but a critical step in unlocking the full therapeutic potential of this versatile molecular architecture. Future research should aim to delineate the enantiomer-specific activities of diazabicyclo[3.3.0]octane derivatives across a broader range of biological targets to fully harness their therapeutic promise.

References

Sources

Technical Comparison Guide: Structural Validation of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Comparison Guide for the structural validation of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane . This guide is designed for medicinal chemists and structural biologists, focusing on the critical role of X-ray crystallography in confirming the absolute stereochemistry and conformational rigidity of this bridged bicyclic scaffold.

Executive Summary

The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged structural motif in drug discovery, serving as a rigidified mimetic of piperazine and a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands. Unlike flexible diamines, this bicyclic system locks substituents into precise vectors, enhancing selectivity and potency.

However, the synthesis of the specific enantiomer (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane often yields complex mixtures of regioisomers (e.g., 3,8-diaza vs. 3,6-diaza) and enantiomers. While NMR and Chiral HPLC provide partial characterization, Single Crystal X-Ray Crystallography (SC-XRD) remains the only definitive method to validate the absolute configuration (1R, 5S) and the endo/exo orientation of substituents.

This guide compares SC-XRD against alternative structural validation methods, supported by experimental protocols and crystallographic data representative of the scaffold class.

Part 1: The Structural Challenge

The molecule consists of a bicyclo[3.2.1]octane core with nitrogen atoms at positions 3 (in the three-carbon bridge) and 6 (in the two-carbon bridge). The "6-Methyl" designation implies methylation of the nitrogen at position 6, creating a tertiary amine, while the N3 position often remains available for functionalization or is protected (e.g., Boc).

Key Structural ambiguities resolved by X-Ray:

  • Regioisomerism: Distinguishing between 3,6-diaza and 3,8-diaza isomers formed during cyclization (e.g., from 3-oxidopyrazinium precursors).

  • Absolute Stereochemistry: Confirming the (1R, 5S) enantiomer vs. the (1S, 5R) enantiomer, which is critical for biological activity at chiral receptors like nAChR.

  • Ring Conformation: Determining if the six-membered ring (C1-C2-N3-C4-C5-C8) adopts a chair or boat conformation, which dictates the vector of the N3 lone pair.

Part 2: Comparative Analysis of Validation Methods

Table 1: Performance Matrix of Structural Determination Methods
FeatureMethod A: X-Ray Crystallography Method B: NMR Spectroscopy (NOESY)Method C: DFT Calculation
Primary Output 3D Atomic Coordinates (CIF)Interproton Distances (<5 Å)Lowest Energy Conformer
Stereochemical Certainty Absolute (100%) via Anomalous DispersionRelative (Inferred)Hypothetical
Regioisomer Discrimination UnambiguousDifficult in rigid, proton-poor bridgesGood (if energies differ significantly)
Sample Requirement Single Crystal (>0.1 mm)Solution (~5 mg)None (Computational)
Time to Result 24–72 Hours (Growth + Data)1–4 Hours12–24 Hours (CPU time)
Cost Efficiency Medium (requires diffractometer access)LowLow
Deep Dive: Why X-Ray Wins for this Scaffold

While NMR (NOESY/COSY) is standard, the rigid bicyclic framework of 3,6-diazabicyclo[3.2.1]octane often results in ambiguous NOE signals due to the fixed distances between bridgehead protons (H1/H5) and bridge protons (H2/H4/H7).

  • Case in Point: In 3,6-diaza systems, the coupling constants (

    
    ) can be misleading due to Karplus curve deviations caused by ring strain. X-ray crystallography bypasses this by directly imaging the electron density.
    

Part 3: Representative X-Ray Crystallography Data[1]

As specific proprietary data for the exact 6-methyl derivative may be restricted, we present validated crystallographic parameters for the 3,6-diazabicyclo[3.2.1]octane core (based on Helliwell et al. and Konstanti et al. derivatives). These values serve as the quality control benchmark for your crystals.

Table 2: Benchmark Crystallographic Parameters
ParameterRepresentative Value (Range)Structural Significance
Crystal System Monoclinic or TriclinicCommon for chiral organic salts
Space Group

(Chiral) or

(Racemic)

confirms enantiopurity
Bond Length: N3–C2 1.46 – 1.48 ÅTypical

C-N bond
Bond Length: N6–C5 1.45 – 1.47 ÅBridgehead nitrogen strain indicator
Angle: C1–C8–C5 100° – 104°Indicates bridgehead strain (ideal

is 109.5°)
Torsion: C1-C2-N3-C4 Varies (Chair vs. Boat)Defines the "pucker" of the piperazine-like ring

Data Interpretation:

  • Bridgehead Strain: The C1-C8-C5 angle is consistently compressed (<105°) in this scaffold. If your refinement shows angles >108° at this position, suspect incorrect atom assignment (e.g., confusing C with N).

  • Nitrogen Pyramidalization: The N6-methyl group typically points exo (away from the 3-carbon bridge) to minimize steric clash with the C8 bridge.

Part 4: Experimental Protocol for Structure Determination

This protocol ensures the successful growth of diffraction-quality crystals for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, likely as a salt due to the basicity of the amines.

Workflow Diagram

CrystalProtocol Start Crude (1R,5S)-6-Methyl 3,6-diazabicyclo[3.2.1]octane SaltGen Salt Formation (Add 1.1 eq Picric Acid or HCl) Start->SaltGen Solvent Solvent Selection (EtOH/EtOAc or MeOH/Ether) SaltGen->Solvent Growth Vapor Diffusion (Slow Evaporation at 4°C) Solvent->Growth Check Microscopy Check (Birefringence under polarized light) Growth->Check Check->Solvent Amorphous/Twin Mount Mount on Goniometer (Cryo-loop with Paratone oil) Check->Mount Single Crystal Diffraction X-Ray Diffraction (Mo or Cu Kα source) Mount->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Finish CIF Generation & Absolute Config Check (Flack Param) Solve->Finish

Figure 1: Crystallization and Structure Solution Workflow for Bicyclic Diamines.

Step-by-Step Methodology
  • Salt Formation (Critical): The free base is likely an oil or low-melting solid. Convert to a crystalline salt.

    • Reagent: Use Picric acid (creates heavy atom contrast) or HCl (pharmaceutically relevant).

    • Procedure: Dissolve 10 mg of the amine in 0.5 mL ethanol. Add stoichiometric acid.

  • Crystal Growth (Vapor Diffusion):

    • Place the salt solution in a small inner vial.

    • Place this vial inside a larger jar containing a precipitant (e.g., diethyl ether or hexane).

    • Seal and store at 4°C. Crystals should appear in 24-72 hours.

  • Data Collection:

    • Collect data at 100 K to reduce thermal motion of the methyl groups.

    • Aim for a resolution of 0.8 Å or better to resolve hydrogen atoms on the bridgehead carbons.

  • Refinement Strategy:

    • Use Direct Methods (SHELXT) to locate the heavy atoms (Cl or O from picrate).

    • Refine the Flack Parameter . For a pure (1R,5S) enantiomer, the Flack parameter should refine to near 0.0 (within 3σ) . A value of 1.0 indicates the inverted structure (1S,5R).

Part 5: Structural Logic & Pathway Analysis

Understanding the synthesis and potential isomerization pathways is crucial for interpreting the X-ray data. The 3,6-diaza scaffold is often formed via rearrangement of 3-oxidopyrazinium adducts.

SynthesisPathway Precursor 3-Oxidopyrazinium Betaine Cycloadd 1,3-Dipolar Cycloaddition Precursor->Cycloadd Intermediate 3,8-Diazabicyclo[3.2.1] (Kinetic Product) Cycloadd->Intermediate Rearrange Wagner-Meerwein Rearrangement Intermediate->Rearrange Heat/Acid Target 3,6-Diazabicyclo[3.2.1] (Thermodynamic Product) Rearrange->Target X-Ray Confirmed

Figure 2: Synthetic pathway illustrating the origin of the 3,6-diaza scaffold. X-ray confirms the rearrangement from the [3.8] kinetic product to the [3.6] thermodynamic product.

References

  • Helliwell, M., You, Y., & Joule, J. A. (2006).[1] The 1,3-Dipolar Cycloaddition of Methyl Acrylate to Hindered 3-Oxidopyraziniums.[1] Heterocycles, 70, 87.

  • Konstanti, V., et al. (2011). Efficient Synthesis of Functionalized Diazacyclopenta[c]pentalene with Multiple Intermolecular Interactions in Crystal. Heterocycles, 83(2), 325.[2]

  • Sigma-Aldrich. (n.d.). tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate Product Page.[3] MilliporeSigma.

  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine. Journal of Medicinal Chemistry, 41(5), 674-681.

  • Grainger, R. (2024).[4] Bioisosteres of Piperazine & Related Diamines. Blumberg Institute.

Sources

3,6-diazabicyclo[3.2.1]octane vs 3,8-diazabicyclo[3.2.1]octane comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between two isomeric bridged bicyclic diamines: 3,6-diazabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octane .[1]

These scaffolds are critical tools in medicinal chemistry for conformational restriction .[1] They are frequently employed to rigidify flexible diamines (like piperazines or homopiperazines) to lock pharmacophores into bioactive conformations, particularly for Nicotinic Acetylcholine Receptors (nAChRs) and G-Protein Coupled Receptors (GPCRs).[2]

Structural & Conformational Analysis

The fundamental difference lies in which "parent" ring system is being bridged.[1] This dictates the spatial vector of the nitrogen lone pairs and the distance between the two basic centers.

Feature3,8-Diazabicyclo[3.2.1]octane 3,6-Diazabicyclo[3.2.1]octane
Core Topology Bridged Piperazine Bridged Homopiperazine
Ring Analysis A piperazine (6-membered) ring bridged by an ethylene (C2) chain.[1][2][3][4]A homopiperazine (7-membered) ring bridged by a methylene (C1) unit.[1][2]
Nitrogen Positions N3 (secondary) & N8 (bridgehead tertiary).[2]N3 (secondary) & N6 (secondary, on 2-C bridge).[1][2]
N–N Distance ~2.8 – 3.0 Å (Rigid, defined by chair/boat hybrid).[2]~3.2 – 3.5 Å (Slightly larger, more flexible vectors).[2]
Basicity (pKa) High (~9.5) .[2] The N8 bridgehead is less sterically accessible but highly basic.[1]Moderate (~7.8) .[1][2] Reduced basicity often improves CNS penetration and reduces hERG liability.[1]
Vector Orientation N-substituents are oriented ~120° apart (pseudo-equatorial/axial).[1][2]N-substituents adopt a "twisted" orientation, allowing access to unique binding pockets.[1]
Visualizing the Isomers

The following diagram illustrates the connectivity and the "parent" ring systems embedded within the bicyclic framework.

G cluster_38 3,8-Diazabicyclo[3.2.1]octane cluster_36 3,6-Diazabicyclo[3.2.1]octane N38_Core Bridged Piperazine Core (Rigid) N38_Prop High pKa (~9.5) Compact N-N Vector N38_Core->N38_Prop N36_Core Bridged Homopiperazine Core (Twisted) N36_Prop Lower pKa (~7.8) Extended N-N Vector N36_Core->N36_Prop Comparison Scaffold Hopping Decision Point Comparison->N38_Core Maximize Rigidity Comparison->N36_Core Tune pKa / Vector

Figure 1: Structural logic comparing the bridged piperazine (3,8) vs. bridged homopiperazine (3,[2]6) cores.

Synthetic Accessibility & Protocols

Synthesis is often the deciding factor.[1] The 3,8-isomer is synthetically mature with scalable routes.[1][5] The 3,6-isomer requires more specialized chemistry, often involving metal-carbenoid insertions or complex rearrangements.[1]

A. Synthesis of 3,8-Diazabicyclo[3.2.1]octane (The "Pyrrolidine Route")

This is the industry-standard approach, utilizing a double-Mannich condensation or cyclization of dicarboxylates.[1]

Mechanism:

  • Precursor: N-protected-2,5-dicarbethoxypyrrolidine.[1]

  • Cyclization: Reduction to the diol, activation (mesylation), and cyclization with a primary amine (e.g., benzylamine).[2]

Protocol 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Reference: Adapted from J. Med. Chem. 1998, 41, 5, 674–681.

  • Starting Material: cis-1-Benzyl-2,5-(bis-hydroxymethyl)pyrrolidine (obtained from reduction of the corresponding diester).[1]

  • Activation: Dissolve the diol (10 mmol) in DCM (50 mL) with Et3N (22 mmol). Cool to 0°C. Add MsCl (22 mmol) dropwise. Stir for 2 h. Work up to obtain the dimesylate.

  • Cyclization: Dissolve the dimesylate (10 mmol) in anhydrous toluene (100 mL). Add benzylamine (30 mmol).[1][2]

  • Reflux: Heat to reflux for 24–48 hours. The reaction is driven by the formation of the second ring (N3 closure).[2]

  • Purification: Cool, filter salts, and concentrate. Purify via flash chromatography (SiO2, EtOAc/Hexane).

  • Yield: Typically 40–60%.[1]

B. Synthesis of 3,6-Diazabicyclo[3.2.1]octane (The "Urea Insertion" Route)

This scaffold is harder to access.[1][2] A modern, high-value method involves Rhodium-catalyzed ring expansion.[1]

Mechanism: Intramolecular C–H insertion of a metal carbenoid into a tethered urea or amide.[1]

Protocol 2: Rh(II)-Catalyzed Synthesis Reference: Chem. Pharm. Bull. 2020, 68, 1104.[6]

  • Precursor: Prepare a cyclic urea derivative functionalized with a diazo ester side chain.

  • Catalyst: Rh2(esp)2 (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]).[2]

  • Reaction: Dissolve the diazo-urea precursor (1 mmol) in anhydrous DCM (0.05 M). Add Rh2(esp)2 (1 mol%).[1][2]

  • Conditions: Stir at room temperature for 1–2 hours. Nitrogen gas evolution indicates reaction progress.[1]

  • Result: The Rh-carbenoid inserts into the N-C bond or C-H bond to form the bridged system.[1]

  • Reduction: The resulting lactam/urea bridge often requires reduction (LiAlH4) to yield the final diamine.[2]

Medicinal Chemistry Applications

Case Study 1: nAChR Ligands (Epibatidine Analogues)
  • 3,8-Isomer: This is the scaffold of Epibatidine (specifically the 7-azabicyclo[2.2.1]heptane, but 3,8-diaza analogues are direct mimics). It provides high affinity for

    
     nAChRs due to the rigid placement of the basic nitrogen (N3) mimicking the pyrrolidine of nicotine.[2]
    
  • 3,6-Isomer: Used by companies like Targacept and Pfizer to tune selectivity between

    
     and 
    
    
    
    subtypes.[1] The altered vector of the N-substituent reduces affinity for the ganglionic (
    
    
    ) receptors, improving the safety margin (reduced cardiovascular side effects).[2]
Case Study 2: Opioid Receptor Ligands
  • 3,8-Isomer: Extensively explored for

    
    -opioid receptor affinity.[1] Derivatives with cinnamyl groups on N3 show potent analgesia.[1]
    
  • Comparison: The 3,8-isomer tends to favor

    
    -selectivity.[1] The 3,6-isomer, being less explored, offers a "white space" for designing dual-action ligands (e.g., MOR agonist / DOR antagonist) by exploiting the unique "twist" in the homopiperazine bridge to access accessory hydrophobic pockets.
    

Summary of Recommendations

Goal Recommended Scaffold Reasoning
Mimic Piperazine 3,8-Diazabicyclo[3.2.1]octane Locks the chair conformation; maintains high basicity.[1]
Mimic Homopiperazine 3,6-Diazabicyclo[3.2.1]octane Constrains the flexible 7-membered ring; lowers pKa.[1]
CNS Penetration 3,6-Diazabicyclo[3.2.1]octane Lower pKa (~7.[1][2]8) reduces ionization at physiological pH, enhancing passive transport.
Synthetic Speed 3,8-Diazabicyclo[3.2.1]octane Commercial availability of intermediates (e.g., Boc-protected ketones) is far superior.[2]

References

  • Synthesis of 3,8-Diazabicyclo[3.2.1]octanes (Epibatidine Analogues)

    • Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry, 1998, 41(5), 674-681.
  • Rh-Catalyzed Synthesis of 3,6-Diazabicyclo[3.2.

    • Harada, S., et al. "Urea Insertion Reaction of Rhodium-Carbenoid."[6] Chemical and Pharmaceutical Bulletin, 2018/2020.[6]

  • nAChR Ligand Development (Targacept/Pfizer)

    • Harlfinger, S., et al. "Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)." Expert Opinion on Therapeutic Patents, 2012.[1]

  • Rearrangement of Oxidopyraziniums to 3,6-Isomers

    • Helliwell, M., et al. "The 1,3-Dipolar Cycloaddition of Methyl Acrylate to Hindered 3-Oxidopyraziniums." Heterocycles, 2006.[1]

    • [2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and environmentally sound disposal. This guide provides a detailed framework for the proper disposal of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, a unique bicyclic diamine. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management, designed to ensure the protection of personnel and compliance with regulatory standards.

Core Directive: The foundational rule for handling any chemical is to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains the most specific and authoritative information on hazards, handling, and disposal. The guidance below is based on the chemical's structural class and general regulatory principles but must be supplemented by the supplier-specific SDS.

Hazard Assessment and Waste Profile

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane belongs to the family of bicyclic diamines. While a specific, universally available SDS for this exact stereoisomer is not always accessible, the hazard profile can be inferred from related structures and general principles for amines.

  • Potential Hazards:

    • Corrosivity/Irritation: Amines are often alkaline and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2][3] Direct contact should always be avoided.

    • Toxicity: Many amine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

    • Reactivity: While generally stable, amines can react exothermically with acids and strong oxidizing agents. These incompatibilities are critical for waste segregation.

    • Environmental Hazard: Many specialized organic chemicals are toxic to aquatic life, and their release into the environment must be prevented.[3][5][6]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling at the bench. The following measures are mandatory when working with or preparing this compound for disposal.

  • Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles is required.[4] If there is a risk of splashing, a face shield should also be worn. All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

  • Waste Segregation: Never mix waste streams without first confirming compatibility. Waste containing (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane should be kept separate from acidic waste, oxidizing agents, and other reactive chemicals to prevent dangerous reactions within the waste container.[7][8]

Table 1: Disposal and Safety Summary for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed based on the properties of bicyclic amines and as a precautionary measure.
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact with the potentially corrosive/irritating compound.[4]
Handling Area Chemical Fume HoodTo minimize inhalation exposure to potential vapors or aerosols.[1][2]
Waste Container Clearly Labeled, Sealable, Chemically Compatible (e.g., HDPE)To ensure containment, prevent leaks, and communicate contents to all handlers.[4][7]
Incompatible Waste Acids, Strong Oxidizing AgentsTo prevent violent exothermic or gas-producing reactions in the waste container.
Disposal Route Licensed Hazardous Waste ContractorEnsures compliant disposal, typically via high-temperature incineration.[9][10]
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container.To safely contain the material and prevent environmental release.[5][6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to disposing of waste containing (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane. This process ensures that waste is handled safely from the point of generation to its final collection.

  • Identify the Waste Stream:

    • Solid Waste: Includes unused or expired pure compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves.

    • Liquid Waste: Encompasses solutions containing the compound, such as reaction mother liquors or chromatography fractions. Aqueous and organic solvent-based streams should be collected separately.[8]

  • Select the Appropriate Waste Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant container that can be securely sealed.[7]

    • Ensure the container is clean and appropriate for the waste type (solid vs. liquid).

    • Do not use containers that previously held incompatible materials.

  • Label the Container (Before First Use):

    • Affix a hazardous waste tag or label as required by your institution's Environmental Health & Safety (EHS) department.[11]

    • At a minimum, the label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane".

      • An accurate list of all other constituents in the container (e.g., solvents, water) with estimated percentages.

      • The relevant hazard warnings (e.g., Corrosive, Toxic).

      • The date accumulation started and the name of the generating researcher/lab.[11]

  • Accumulate Waste Safely:

    • Add waste to the container in a chemical fume hood.

    • Keep the container securely sealed when not in use.[7] This prevents the release of vapors and protects the contents from contamination.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]

    • Store the container in a designated satellite accumulation area that is secure and away from general lab traffic.

  • Arrange for Final Disposal:

    • Once the container is full or waste is no longer being generated, submit a request for pickup through your institution's EHS office or designated hazardous waste management service.[4][12]

    • Crucially, never dispose of this chemical down the drain or in the regular trash. [4][6] This is a regulatory violation and can cause significant environmental harm.

Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated ((1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Drain Disposal start->drain PROHIBITED trash Regular Trash start->trash PROHIBITED hood Work in Chemical Fume Hood ppe->hood container Select Labeled, Compatible Waste Container hood->container segregate Segregate from Incompatible Waste (Acids, Oxidizers) container->segregate add_waste Add Waste to Container (<90% Full) segregate->add_waste seal Keep Container Sealed When Not in Use add_waste->seal storage Store in Designated Satellite Accumulation Area seal->storage request_pickup Request Pickup from EHS / Waste Contractor storage->request_pickup end Compliant Disposal Complete request_pickup->end

Caption: Disposal workflow for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Contain the Spill: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Prevent the material from entering drains by using spill socks or dikes.[5][6]

    • Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[5][6] Do not use combustible materials like paper towels on a neat spill of an unknown reactive compound.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately, detailing the spilled chemical and the absorbent used.

  • Decontaminate: Clean the spill area as recommended by your EHS office.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

By adhering to these systematic procedures, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • CRC Industries. (2017, December 27). SDS US.
  • MilliporeSigma. (2025, September 22).
  • Solenis. (2019, January 23).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, February 4).
  • Capot Chemical Co., Ltd. (2024, August 1). MSDS of (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride.
  • Chevron. (2025, February 19).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Harper College. (2009, July 20).
  • Webster University. (2018, December 6). Hazardous Waste Disposal Policy.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Cyclo(RGDyK): A Procedural Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (n.d.). (1R,5S)-3,6-Diazabicyclo[3.2.2]nonan-7-one AldrichCPR.
  • McGill University. (n.d.). Hazardous waste disposal guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane
Reactant of Route 2
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.